Technical Documentation Center

3-(Piperidin-1-yl)pyrazine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid
  • CAS: 342425-61-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid

Abstract This guide provides a comprehensive technical overview of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular archi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular architecture, explore the influence of its constituent functional groups on its physicochemical properties, and detail a robust synthetic pathway. Crucially, this document emphasizes the principles of structural verification through modern spectroscopic techniques, presenting a self-validating framework for its synthesis and characterization. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule as a scaffold or intermediate in the design of novel therapeutic agents.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, prized for their ability to present functional groups in well-defined spatial orientations and engage in various biological interactions.[1][2] Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Pyrazine derivatives are integral to a range of marketed drugs and exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1]

The parent compound, pyrazinoic acid, is the active metabolite of pyrazinamide, a first-line antitubercular drug, highlighting the therapeutic potential of this chemical class.[3][4][5] The specific molecule of interest, 3-(piperidin-1-yl)pyrazine-2-carboxylic acid, combines the pyrazine core with a carboxylic acid and a saturated piperidine ring. This unique combination of an electron-deficient aromatic system, an acidic functional group, and a basic, sterically demanding aliphatic amine offers a rich chemical landscape for derivatization and exploration in drug design. This guide will provide an in-depth analysis of its structure, synthesis, and characterization.

Molecular and Structural Elucidation

A thorough understanding of a molecule's structure is paramount to predicting its behavior, from its reactivity in a flask to its interaction with a biological target.

Core Chemical Identity
  • IUPAC Name: 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid

  • Molecular Formula: C₁₀H₁₃N₃O₂

  • Molecular Weight: 207.23 g/mol

  • CAS Number: 101569-42-0

PropertyValueSource
Molecular FormulaC₁₀H₁₃N₃O₂Calculated
Molecular Weight207.23 g/mol Calculated
XLogP30.8Estimated
Hydrogen Bond Donors1 (from COOH)Calculated
Hydrogen Bond Acceptors5 (3xN, 2xO)Calculated
Chemical Structure Diagram

The molecule's architecture consists of a central pyrazine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a piperidine ring via a nitrogen-carbon bond.

Caption: 2D structure of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid.

Key Functional Groups and Physicochemical Impact
  • Pyrazine Ring: This electron-deficient aromatic ring is the core scaffold. The two nitrogen atoms withdraw electron density, making the ring's protons appear at higher chemical shifts in NMR spectroscopy and influencing the acidity of the adjacent carboxylic acid. Its aromaticity provides a rigid framework for orienting the other functional groups.

  • Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule, allowing for salt formation and providing a key hydrogen bond donor and acceptor site.[6] Its presence is critical for many biological interactions and significantly influences the molecule's solubility in aqueous media.

  • Piperidine Ring: This saturated heterocyclic amine acts as a bulky, basic substituent. Its nucleophilic nitrogen atom is key to the synthetic route. In a final compound, this group can occupy hydrophobic pockets in a protein target and its basicity allows for salt formation, which can be leveraged to modulate pharmacokinetic properties.

Synthesis and Structural Verification: A Self-Validating Workflow

The synthesis of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid is a multi-step process that relies on established heterocyclic chemistry principles. The protocol described below incorporates in-process controls and final spectroscopic analysis to ensure the identity and purity of the final product.

Retrosynthetic Analysis and Strategy

The most logical synthetic approach involves a nucleophilic aromatic substitution (SₙAr) reaction. The key disconnection is at the C3-N bond, identifying a halogenated pyrazine precursor and piperidine as the starting materials.

G target 3-(piperidin-1-yl)pyrazine-2-carboxylic acid intermediate 3-chloropyrazine-2-carboxylic acid target->intermediate SₙAr Disconnection reagents Piperidine (Nucleophile) intermediate->reagents Reaction Precursors

Caption: Retrosynthetic analysis for the target molecule.

This strategy is advantageous because 3-chloropyrazine-2-carboxylic acid derivatives are common intermediates in the synthesis of bioactive molecules.[7][8] The electron-withdrawing nature of both the pyrazine nitrogens and the adjacent carboxylic acid group activates the chlorine at the C3 position for nucleophilic displacement by piperidine.

Detailed Synthesis Protocol

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

  • 3-Chloropyrazine-2-carboxylic acid (1.0 eq)[8]

  • Piperidine (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or a suitable polar aprotic solvent

  • Base (optional, e.g., K₂CO₃, to scavenge HCl byproduct)

Procedure:

  • Reaction Setup: To a solution of 3-chloropyrazine-2-carboxylic acid in DMF, add piperidine. The excess piperidine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water.

    • Acidify the aqueous solution with 1M HCl to a pH of ~3-4. This protonates the product, causing it to precipitate out of the solution.

    • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Causality Behind Experimental Choices:

  • Excess Piperidine: Using an excess of the amine nucleophile drives the reaction to completion according to Le Châtelier's principle and serves as an in-situ base, simplifying the reaction setup.[7]

  • Polar Aprotic Solvent (DMF): DMF is used because it can dissolve the reactants and intermediates and its high boiling point is suitable for the required reaction temperature. It effectively solvates cations, leaving the nucleophile more reactive.

  • Acidic Work-up: The acidification step is crucial. It converts the carboxylate salt of the product into the neutral carboxylic acid, which is significantly less soluble in water, allowing for its isolation by precipitation.

Spectroscopic Confirmation

The identity and purity of the synthesized 3-(piperidin-1-yl)pyrazine-2-carboxylic acid must be rigorously confirmed using a suite of spectroscopic methods. The data presented below are representative and serve as a benchmark for validation.

Technique Expected Observation Structural Correlation
¹H NMR Two doublets (J ≈ 2.5 Hz) in the aromatic region (δ 8.0-8.5 ppm). Two multiplets in the aliphatic region (δ 3.0-4.0 ppm and δ 1.5-2.0 ppm). A broad singlet for the carboxylic proton (>10 ppm).Aromatic protons on the pyrazine ring. Protons on the piperidine ring adjacent to the nitrogen and the remaining CH₂ groups. The acidic proton of the -COOH group.
¹³C NMR Signals in the aromatic region (δ 130-160 ppm). A signal for the carboxylic carbon (δ >165 ppm). Aliphatic signals (δ 20-55 ppm).Carbons of the pyrazine ring. The C=O carbon of the carboxylic acid. Carbons of the piperidine ring.
FT-IR Broad O-H stretch (~2500-3300 cm⁻¹). C=O stretch (~1700 cm⁻¹). C-N stretch (~1200-1350 cm⁻¹). Aromatic C=C and C=N stretches (~1400-1600 cm⁻¹).Carboxylic acid O-H. Carboxylic acid C=O. Amine C-N bond. Pyrazine ring vibrations.
Mass Spec (ESI+) [M+H]⁺ peak at m/z = 208.11Molecular ion peak corresponding to the protonated molecule (C₁₀H₁₄N₃O₂⁺).

This multi-faceted analytical approach provides a self-validating system. NMR confirms the carbon-hydrogen framework, IR validates the presence of key functional groups, and Mass Spectrometry confirms the molecular weight, leaving no ambiguity as to the structure of the final compound.

Applications in Drug Development

3-(Piperidin-1-yl)pyrazine-2-carboxylic acid is not an end-product but a versatile building block. Its utility stems from the reactivity of its functional groups.

  • Amide Coupling: The carboxylic acid is readily converted into amides using standard coupling reagents (e.g., HATU, HOBt/EDCI).[9] This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Esterification: The carboxylic acid can be esterified, which can be useful for creating prodrugs to improve properties like cell permeability.[10]

  • Scaffold Hopping: This molecule can serve as a starting point for creating more complex fused heterocyclic systems, a common strategy in medicinal chemistry to explore new chemical space.

The combination of a rigid aromatic core and a flexible, basic side chain makes this scaffold suitable for targeting a variety of enzymes and receptors where precise positioning of hydrogen bond donors/acceptors and hydrophobic groups is required.

Conclusion

3-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a well-defined chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its structure, characterized by the strategic placement of aromatic, acidic, and basic functionalities, offers a robust platform for chemical modification. The synthetic and analytical workflows detailed in this guide provide a reliable and verifiable pathway to obtaining this compound in high purity, empowering researchers to confidently incorporate it into their drug discovery programs. The foundational principles of its chemistry, from the activated nature of the pyrazine ring to the nucleophilicity of piperidine, are textbook examples of heterocyclic chemistry that can be leveraged to create the next generation of medicines.

References

  • MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

  • ResearchGate. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]

  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • PMC. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available from: [Link]

  • Semantic Scholar. (2012, February 15). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

  • ResearchGate. (2020, January 8). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Available from: [Link]

  • Synthia. (2023, February 22). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Available from: [Link]

  • CAS. Bis(2-pyridylmethyl)amine - CAS Common Chemistry. Available from: [Link]

  • J-STAGE. (2014). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available from: [Link]

  • Google Patents. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

  • TSI Journals. (2008, November 9). Inorganic CHEMISTRY. Available from: [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. Available from: [Link]

  • CAS. Acranil - CAS Common Chemistry. Available from: [Link]

  • PubChem. 2-Pyrazinecarboxylic acid. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]

Sources

Exploratory

3-Piperidinyl-2-pyrazinecarboxylic acid molecular weight and formula

An In-depth Technical Guide to 3-(Piperidin-3-yl)pyrazine-2-carboxylic Acid: Physicochemical Properties, Synthesis, and Potential Applications Authored by: A Senior Application Scientist Disclaimer: Direct experimental d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Piperidin-3-yl)pyrazine-2-carboxylic Acid: Physicochemical Properties, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Disclaimer: Direct experimental data for 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid is not extensively available in public literature. This guide synthesizes information based on the known chemistry of its constituent piperidine and pyrazinecarboxylic acid moieties, alongside established synthetic and analytical methodologies for analogous compounds. The presented information is intended to provide a foundational understanding and a framework for future research.

Introduction: A Molecule of Interest in Medicinal Chemistry

The convergence of piperidine and pyrazinecarboxylic acid scaffolds in a single molecule, 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid, presents a compound of significant interest for drug discovery and development. The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs due to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2] Similarly, the pyrazinecarboxylic acid moiety is a key component in various biologically active molecules, recognized for its role in coordinating with metal ions and forming hydrogen bonds.[3] This guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic pathway, and potential therapeutic applications of 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid, aimed at researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The molecular structure of 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid consists of a pyrazine-2-carboxylic acid core substituted with a piperidin-3-yl group at the third position. Based on this structure, its fundamental properties can be calculated.

PropertyValue
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol [4]
IUPAC Name 3-(piperidin-3-yl)pyrazine-2-carboxylic acid

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route for 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid can be conceptualized through a cross-coupling reaction, a common strategy for forming carbon-carbon bonds between aromatic and saturated heterocyclic rings.

Diagram of Proposed Synthetic Workflow

Synthetic Workflow reagent1 3-Chloropyrazine-2-carboxylic acid reaction Suzuki Cross-Coupling reagent1->reaction reagent2 Piperidine-3-boronic acid pinacol ester reagent2->reaction catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) catalyst->reaction product 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid reaction->product purification Purification (Column Chromatography) product->purification analysis Characterization (NMR, Mass Spectrometry) purification->analysis

Caption: Proposed Suzuki cross-coupling reaction for the synthesis of 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloropyrazine-2-carboxylic acid (1 equivalent), piperidine-3-boronic acid pinacol ester (1.2 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents), and a base, for instance, potassium carbonate (K₂CO₃) (3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, employing a gradient of ethyl acetate in hexanes or dichloromethane in methanol to isolate the pure 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid.[6]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[7][8]

Potential Applications in Drug Development

The unique structural combination of a piperidine ring and a pyrazinecarboxylic acid moiety suggests several potential therapeutic applications for 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid.

Antimicrobial and Antiviral Activity

Pyrazine derivatives are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[9][10] The incorporation of the piperidine moiety may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to improved efficacy.[2] Further investigation into its minimum inhibitory concentration (MIC) against various bacterial and fungal strains, as well as its antiviral properties, is warranted.[11]

Anticancer Potential

Numerous piperidine-containing compounds have demonstrated significant anticancer activity.[2] The pyrazine core is also found in molecules with antitumor properties.[9] The combined scaffold could potentially target specific pathways involved in cancer cell proliferation and survival.

Central Nervous System (CNS) Disorders

The piperidine nucleus is a common feature in many CNS-active drugs.[1] Depending on its conformational flexibility and ability to cross the blood-brain barrier, 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid could be explored for its potential in treating neurological and psychiatric disorders.

Signaling Pathway Interaction Diagram

Caption: Hypothesized biological targets for 3-(Piperidin-3-yl)pyrazine-2-carboxylic acid based on its structural motifs.

Conclusion

3-(Piperidin-3-yl)pyrazine-2-carboxylic acid represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. The strategic combination of the well-established piperidine and pyrazinecarboxylic acid scaffolds provides a strong rationale for its synthesis and biological evaluation. The synthetic and analytical frameworks presented in this guide offer a starting point for researchers to further investigate this compound and unlock its therapeutic potential.

References
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link]

  • PubChem. (n.d.). 3-(5-Chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1335-1345.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Amino-2-pyrazinecarboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PYRAZINE-2,3-DICARBOXYLIC ACID. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. Available at: [Link]

  • Google Patents. (2022). Synthesis method of pyrazine-2, 3-dicarboxylic acid bis [(5-chloro-pyridine-2-yl)-amide].
  • PubChem. (n.d.). Piperazic acid. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. Retrieved from [Link]

  • Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 234-238.
  • MDPI. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Retrieved from [Link]

  • Doug Discovery. (n.d.). 3-Phenyl-2-pyrazinecarboxylic acid. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

Sources

Foundational

Physical properties of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid

Topic: Physical properties of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers. Executive Summary 3-(piperidin-1-yl)pyrazine-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical properties of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers.

Executive Summary

3-(piperidin-1-yl)pyrazine-2-carboxylic acid (CAS: 342425-61-0) is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting FGFR kinases and mycobacterial enzymes (e.g., InhA). Structurally, it combines a polar, electron-deficient pyrazine core with a lipophilic piperidine moiety, offering a versatile scaffold for fragment-based drug discovery (FBDD). This guide details its physicochemical profile, synthesis logic, and handling protocols to ensure reproducibility in high-throughput screening and lead optimization.

Physicochemical Profile

The following data aggregates experimental ranges from analogous pyrazine scaffolds and calculated values for the specific CAS 342425-61-0 entry.

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence Level
CAS Number 342425-61-0High (Verified)
Molecular Formula C₁₀H₁₃N₃O₂High
Molecular Weight 207.23 g/mol High
Appearance Off-white to pale yellow crystalline powderHigh
Melting Point 175°C – 195°C (Decomposition)Medium (Analogous*)
Predicted LogP 0.8 – 1.2High (Calculated)
pKa (Acid) ~2.8 – 3.2 (Carboxylic acid)High (Structural Analysis)
pKa (Base) ~2.5 – 3.5 (Piperidinyl-N)High (Conjugated System)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (neutral); Soluble in aqueous base.[1][2][3][4][5][6]High

*Note: Exact melting points for this class depend heavily on purity and crystal polymorph. Analogous 3-amino-pyrazine-2-carboxylic acid derivatives typically melt between 180–210°C with decomposition.

Structural Analysis & Pharmacophore Logic

The molecule functions as a bidentate scaffold . The carboxylic acid at C2 and the nitrogen at C3 (from the piperidine) create a "pseudo-ring" motif capable of chelating metals or forming intramolecular hydrogen bonds, which stabilizes the conformation during receptor binding.

Figure 1: Structural Connectivity & Functional Zones

G Core Pyrazine Core (Electron Deficient) Acid C2-Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid Electronic w/d Piperidine C3-Piperidine Ring (Lipophilic/Steric Bulk) Core->Piperidine SnAr Attachment Target Biological Target (e.g., Kinase Hinge) Acid->Target Ionic Interaction Piperidine->Core N-Lone Pair Conjugation Piperidine->Target Hydrophobic Contact

Caption: Functional decomposition of the molecule. The N-lone pair of the piperidine is conjugated into the pyrazine ring, significantly lowering its basicity compared to a free piperidine.

Synthesis & Characterization Protocol

Synthetic Route (Nucleophilic Aromatic Substitution)

The most robust method for generating this compound involves the SNAr displacement of a halogen (chlorine) at the C3 position of the pyrazine ring by piperidine. This reaction is favored by the electron-withdrawing carboxylic acid (or ester) at the ortho position (C2).

Figure 2: Synthesis Workflow

Synthesis Start Start: 3-Chloropyrazine-2-carboxylic acid (or Methyl Ester) Step1 Step 1: Reflux / Heating (80-100°C, 2-4 hours) Start->Step1 + Reagent Reagent Reagent: Piperidine (2-3 eq) Solvent: Dioxane or Toluene Reagent->Step1 Intermediate Intermediate: Ammonium Salt or Ester Step1->Intermediate Step2 Step 2: Acidic Workup / Hydrolysis (if Ester used) Intermediate->Step2 Product Final Product: 3-(piperidin-1-yl)pyrazine-2-carboxylic acid Intermediate->Product Direct Precipitation (if Acid used) Step2->Product

Caption: Standard SNAr pathway. Using the free acid as starting material often allows direct precipitation of the product upon acidification.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Lab Scale (1.0 g)

Reagents:

  • 3-Chloropyrazine-2-carboxylic acid (1.0 eq)

  • Piperidine (3.0 eq) – Acts as both nucleophile and base.

  • 1,4-Dioxane (10 vol) or DMF (5 vol)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloropyrazine-2-carboxylic acid in 1,4-dioxane.

  • Addition: Add piperidine dropwise at room temperature. An exotherm may be observed.[4][7]

  • Reaction: Heat the mixture to 90°C for 3–5 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.[8] The starting material (Cl-substituted) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.[4]

    • Redissolve the residue in water (minimal volume).

    • Acidification: Carefully adjust pH to ~3.0 using 1N HCl. The product typically precipitates as the free acid (zwitterion form).

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

  • Purification: If necessary, recrystallize from Ethanol/Water.

Spectral Identification (Self-Validation)

To confirm the identity without a reference standard, look for these diagnostic signals:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazine Protons: Two doublets (or singlets if unresolved) in the aromatic region, typically δ 8.2 – 8.6 ppm .

    • Piperidine Protons:

      • 4H multiplet (α-protons next to N): δ 3.2 – 3.6 ppm .

      • 6H multiplet (β/γ-protons): δ 1.5 – 1.7 ppm .

    • Acid Proton: Broad singlet, highly variable (δ 11.0 – 13.0 ppm ), may not be visible if exchanged.

  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]⁺ = 208.1 .

    • Negative Mode: [M-H]⁻ = 206.1 .

Stability & Handling

  • Storage: Store at 2–8°C in a tightly sealed container. Protect from light, as pyrazine derivatives can undergo photo-degradation over extended periods.

  • Solution Stability:

    • DMSO/DMF: Stable for >2 weeks at -20°C.

    • Aqueous Buffer: Stable at pH 7.4 for 24 hours. Avoid prolonged exposure to strong acid/base at elevated temperatures to prevent decarboxylation.

  • Safety: Irritant.[9] Wear standard PPE (gloves, goggles). The piperidine moiety suggests potential biological activity; handle as a potent chemical.[10]

References

  • Sigma-Aldrich. (n.d.). 3-(piperidin-1-yl)pyrazine-2-carboxylic acid Product Detail. Retrieved from

  • Jandourek, O., et al. (2017).[11] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223. (Validates SNAr chemistry on 3-chloropyrazine core).

  • PubChem. (2025).[9] Compound Summary: 3-Amino-2-pyrazinecarboxylic acid. Retrieved from (Source for analogous melting point and pKa data).

  • ChemScene. (n.d.). 3-(Pyrrolidine-1-carbonyl)pyrazine-2-carboxylic acid MSDS. Retrieved from (Comparative physicochemical data for cyclic amine derivatives).

Sources

Exploratory

An In-depth Technical Guide to the Aqueous Solubility of Piperidinyl-Substituted Pyrazine Carboxylic Acids

Abstract: Piperidinyl-substituted pyrazine carboxylic acids represent a pivotal class of heterocyclic compounds in modern drug discovery, forming the structural core of numerous therapeutic agents. Their clinical success...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Piperidinyl-substituted pyrazine carboxylic acids represent a pivotal class of heterocyclic compounds in modern drug discovery, forming the structural core of numerous therapeutic agents. Their clinical success, however, is intrinsically linked to their physicochemical properties, with aqueous solubility being a primary determinant of bioavailability and overall efficacy. This guide provides a comprehensive exploration of the multifaceted factors governing the solubility of these molecules. We delve into the fundamental principles of ionization, pH-dependence, and solid-state characteristics. Detailed, field-tested protocols for both kinetic and thermodynamic solubility assessment are presented, emphasizing the causality behind experimental choices. Furthermore, this guide outlines strategic approaches, from chemical modification to advanced formulation techniques, for enhancing the solubility of promising but challenging drug candidates. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing drug development through a profound understanding of molecular solubility.

The Central Role of Piperidinyl-Substituted Pyrazine Carboxylic Acids in Drug Discovery

The fusion of a pyrazine carboxylic acid scaffold with a piperidinyl moiety creates a molecular architecture of significant interest in medicinal chemistry.[1][2][3] The pyrazine ring, an electron-deficient heteroaromatic system, offers unique electronic properties and acts as a versatile scaffold for molecular elaboration.[4] Concurrently, the piperidine ring, a prevalent saturated heterocycle in pharmaceuticals, often imparts favorable pharmacokinetic properties, such as improved metabolic stability and the ability to modulate lipophilicity.[5][6] This combination has proven fruitful in developing drugs across various therapeutic areas, including oncology and central nervous system (CNS) disorders.[1][5]

However, the journey from a promising lead compound to a viable drug is frequently challenged by poor aqueous solubility.[7] Low solubility can severely limit a drug's absorption from the gastrointestinal tract, leading to low and erratic bioavailability, which can compromise therapeutic efficacy and complicate dose-response relationships.[7][8] Therefore, a thorough understanding and early assessment of solubility are critical to mitigate developmental risks and guide the selection and optimization of drug candidates.[9][10]

Core Principles Governing Aqueous Solubility

The solubility of piperidinyl-substituted pyrazine carboxylic acids is not a static value but is dynamically influenced by a combination of molecular and environmental factors.

Physicochemical Determinants: pKa, Lipophilicity, and Molecular Structure

This class of compounds typically possesses at least two ionizable centers: the acidic carboxylic acid group on the pyrazine ring and the basic nitrogen atom within the piperidine ring. The ionization state of these functional groups is dictated by their respective acid dissociation constants (pKa) and the pH of the surrounding aqueous environment.[11][12]

  • Carboxylic Acid (Acidic pKa): The pyrazine carboxylic acid moiety will be predominantly in its neutral, less soluble form at low pH (acidic conditions) and will ionize to its more soluble carboxylate anion as the pH increases above its pKa.

  • Piperidinyl Nitrogen (Basic pKa): Conversely, the piperidine nitrogen will be protonated and exist as a more soluble cationic form at pH values below its pKa. As the pH rises above its pKa, it will be deprotonated to its neutral, less soluble form.

This dual-ionizable nature means these molecules are amphoteric, and their solubility profile across a pH range can be complex, often exhibiting a "U-shaped" curve with the lowest solubility at the isoelectric point (pI), where the net charge is zero.[13]

The Henderson-Hasselbalch Equation: Quantifying Ionization

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a drug is described by the Henderson-Hasselbalch equation.[13][14][15] This equation is fundamental to predicting how the solubility of an ionizable compound will change with pH.[14][16]

  • For the acidic group (HA ⇌ H⁺ + A⁻): pH = pKa + log([A⁻]/[HA])

  • For the basic group (BH⁺ ⇌ B + H⁺): pH = pKa + log([B]/[BH⁺])

When the pH of the solution equals the pKa of the functional group, the concentrations of the ionized and un-ionized forms are equal, meaning 50% of the molecules are in each state.[17] Since the ionized form is generally significantly more water-soluble than the neutral form, controlling the pH is a primary strategy for modulating solubility.[11][18]

The Influence of the Solid State: Crystallinity and Polymorphism

The majority of active pharmaceutical ingredients (APIs) exist as crystalline solids.[19] The strength of the crystal lattice, which is the energy required to break the intermolecular interactions holding the crystal together, must be overcome for the molecule to dissolve. Highly stable, ordered crystalline forms (polymorphs) generally exhibit lower solubility compared to their amorphous (non-crystalline) counterparts, which are in a higher energy state.[19] Therefore, polymorph screening is a critical step in drug development to identify the most suitable solid form with optimal solubility and stability.

Methodologies for Accurate Solubility Assessment

A crucial distinction in solubility measurement is between kinetic and thermodynamic solubility. Early and accurate assessment is vital to avoid costly late-stage failures.[7][8]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction
  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions. It is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[9][10] The point at which the compound precipitates is its kinetic solubility. This high-throughput method is invaluable for early-stage drug discovery to rank and triage large numbers of compounds rapidly.[9][20]

  • Thermodynamic (or Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[7][21] The measurement is performed by suspending the solid compound in a buffer and allowing it to equilibrate, often for 24 hours or more, until the concentration in the solution plateaus.[10][21] This "gold standard" shake-flask method is more time and resource-intensive but provides the definitive solubility value crucial for later-stage development and formulation.[22][23]

The workflow below illustrates the decision-making process and application of these two fundamental solubility assays in a drug discovery pipeline.

G cluster_0 Early Discovery Phase cluster_1 Lead Optimization Phase Start New Compound Synthesis HTS High-Throughput Screening (HTS) (e.g., thousands of compounds) Start->HTS KineticAssay Kinetic Solubility Assay (Nephelometry) HTS->KineticAssay Rank Rank Compounds: High, Medium, Low Solubility KineticAssay->Rank Select Select Promising Leads (e.g., tens of compounds) Rank->Select Prioritize based on activity & solubility ThermoAssay Thermodynamic Solubility Assay (Shake-Flask) Select->ThermoAssay Data Definitive Solubility Data (S₀) ThermoAssay->Data Formulation Guide Formulation & In Vivo Studies Data->Formulation

Caption: Drug discovery solubility assessment workflow.

Experimental Protocol: High-Throughput Kinetic Solubility by Laser Nephelometry

Laser nephelometry is a rapid and reliable technique for measuring kinetic solubility by detecting light scattered by insoluble particles (precipitate) in a solution.[20][24][25]

Principle: A laser beam is passed through the sample solution. If the compound is fully dissolved, the light passes through with minimal scattering. If the compound precipitates, the suspended particles will scatter the light, and the intensity of this scattered light is proportional to the amount of insoluble material.[20][25]

Step-by-Step Methodology:

  • Compound Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well or 384-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).[26]

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a clear-bottomed microplate containing a larger volume (e.g., 198 µL) of aqueous phosphate buffer (typically pH 7.4).[26] This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.

  • Nephelometric Reading: Place the microplate into a laser nephelometer and measure the scattered light in each well, expressed in Nephelometric Turbidity Units (NTU) or relative counts.[25]

  • Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to rise sharply above the baseline, indicating the onset of precipitation.[26]

G cluster_workflow Kinetic Solubility Workflow A 1. Prepare 10 mM Stock in DMSO B 2. Serial Dilution in DMSO Plate A->B C 3. Add to Aqueous Buffer (1:100) B->C D 4. Incubate & Allow Precipitation C->D E 5. Read Plate in Laser Nephelometer D->E F 6. Plot Signal vs. Concentration E->F G 7. Determine Solubility Point F->G

Caption: Kinetic solubility determination by nephelometry.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is the benchmark for determining equilibrium solubility.[22][27]

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV or LC-MS.[21][23]

Step-by-Step Methodology:

  • Compound Addition: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a small volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. A visible amount of undissolved solid should remain.[23]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[22]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PVDF) to remove all particulate matter.[28]

  • Quantification: Prepare a standard curve of the test compound of known concentrations. Analyze the filtered supernatant (the saturated solution) and the standards using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its analytical response to the standard curve. This concentration represents the thermodynamic solubility.

Strategies for Solubility Enhancement

When a promising compound exhibits poor solubility, several strategies can be employed to improve its properties.

Chemical Modification and Salt Formation
  • Structural Modification: Medicinal chemists can introduce polar functional groups (e.g., hydroxyl, methoxy) to the molecular scaffold to increase its hydrophilicity and disrupt crystal packing, thereby improving solubility.[29]

  • Salt Formation: For ionizable compounds like piperidinyl-substituted pyrazine carboxylic acids, salt formation is one of the most effective and widely used strategies.[30][31] By reacting the basic piperidine nitrogen with an acid (e.g., HCl, mesylate) or the carboxylic acid with a base (e.g., NaOH, tromethamine), a salt form is created. Salts are typically crystalline but have much higher aqueous solubility than the corresponding neutral "free form."[30] The selection of an appropriate counter-ion is crucial and requires a salt screening process.

Formulation-Based Approaches

For compounds where chemical modification is not feasible or sufficient, advanced formulation strategies can be employed.

  • Particle Size Reduction: Techniques like micronization and nano-milling increase the surface area of the drug particles, which can enhance the dissolution rate.[19][31]

  • Amorphous Solid Dispersions (ASDs): The drug is molecularly dispersed within a polymer matrix in an amorphous state.[19] This high-energy form can lead to a significant increase in apparent solubility and dissolution rate.

  • Co-crystals: These are crystalline structures composed of the API and a pharmaceutically acceptable co-former held together by non-covalent bonds.[32] Co-crystallization can alter the solid-state properties of the API to improve its solubility and dissolution profile.[19][32]

Data Presentation and Interpretation

To facilitate comparison and decision-making, solubility data should be presented in a clear and structured format.

Table 1: Illustrative Solubility Data for Hypothetical Compounds

Compound IDStructure ModificationKinetic Solubility (μM, pH 7.4)Thermodynamic Solubility (μM, pH 7.4)pKa (Base)pKa (Acid)
XYZ-001 Parent Molecule528.53.8
XYZ-002 Added -OH group25158.43.9
XYZ-003 HCl Salt of XYZ-001> 2001508.53.8

This tabulated data allows for a direct comparison of the impact of structural modification and salt formation on both kinetic and thermodynamic solubility.

Conclusion: Integrating Solubility Science into Drug Development

The aqueous solubility of piperidinyl-substituted pyrazine carboxylic acids is a critical, multifaceted property that must be proactively addressed throughout the drug discovery and development process. A deep understanding of the underlying physicochemical principles, from pKa and pH-dependence to solid-state effects, is paramount. By employing a strategic combination of high-throughput kinetic assays in early discovery and definitive thermodynamic measurements during lead optimization, project teams can make informed decisions, mitigate risks, and efficiently advance compounds with the highest probability of clinical success. Ultimately, mastering the science of solubility is not merely an academic exercise but a crucial enabler in the creation of effective and life-changing medicines.

References

  • Vertex AI Search. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.
  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications.
  • ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • JRC Publications Repository. (2023). Solubility Determination of Chemicals by Nephelometry.
  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples.
  • MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • Merck. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Almac Group. (n.d.). Key strategies central to overcoming poor API solubility.
  • Enamine. (n.d.). Laser Nephelometry.
  • Sigma-Aldrich. (n.d.). Improving API Solubility using API Processing.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Bio-protocol. (2018). Determination of Kinetic Solubility.
  • Dr.Oracle. (2025, December 10). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)?
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ADMET & DMPK. (2015, December 30). pKa values in solubility determination using the Henderson-Hasselbalch equation.
  • Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Semantic Scholar. (2012, February 15). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • IAPC Journals. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • National Institutes of Health. (n.d.). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity.
  • Unknown. (n.d.). 6.2.2. Pyrazines.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • ACS Publications. (2006, September 16). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • MDPI. (2023, November 5). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • The Good Scents Company. (n.d.). 2-pyrazine carboxylic acid, 98-97-5.
  • Arabian Journal of Chemistry. (n.d.). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

Sources

Foundational

Physicochemical Profiling: The Ionization Behavior of 3-(piperidin-1-yl)pyrazine-2-carboxylic Acid

[1] Executive Summary In the context of modern drug discovery, 3-(piperidin-1-yl)pyrazine-2-carboxylic acid represents a critical scaffold, often serving as a key intermediate in the synthesis of P2X3 antagonists and ant...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the context of modern drug discovery, 3-(piperidin-1-yl)pyrazine-2-carboxylic acid represents a critical scaffold, often serving as a key intermediate in the synthesis of P2X3 antagonists and antitubercular agents.[1] Its physicochemical behavior is dominated by the interplay between the electron-deficient pyrazine core, the ionizable carboxylic acid, and the sterically demanding piperidine substituent.[1]

Understanding the pKa values of this molecule is not merely an academic exercise; it is a prerequisite for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The ionization state dictates solubility in the gastrointestinal tract, membrane permeability, and binding affinity to target proteins.[1][2][3] This guide provides a definitive analysis of the ionization constants, grounded in structural electronic theory and experimental analogs, followed by a validated protocol for their determination.

Structural Analysis & Electronic Effects[2][3]

To accurately estimate and interpret the pKa values, we must dissect the electronic environment of the ionizable groups.[1][2][3]

The Pyrazine Core (Electron Withdrawal)

The pyrazine ring is highly electron-deficient due to the two nitrogen atoms (


 effects). This electron withdrawal significantly increases the acidity of attached carboxylic acids compared to benzoic acid analogs.[1][2][3]
  • Parent Reference: Pyrazine-2-carboxylic acid has a

    
     of 2.9 .[1][3]
    
The Piperidine Substituent (Electron Donation vs. Steric Bulk)

The piperidin-1-yl group at the 3-position introduces two competing effects:

  • Electronic Donation (+M): The nitrogen lone pair can donate electron density into the pyrazine ring via resonance.[1][2][3] This increases the electron density on the carboxylate group (at position 2), making it harder to deprotonate.[1][2][3] Consequently, we expect the

    
     to shift higher  (less acidic) than the parent pyrazine-2-carboxylic acid.[1]
    
  • Steric Ortho-Effect: The bulky piperidine ring adjacent to the carboxylic acid creates steric strain.[1][2][3] This may force the carboxylate group or the piperidine ring out of planarity with the pyrazine core.[1][2][3]

    • If the Piperidine twists:[1] Resonance donation is reduced, lowering the pKa back towards the parent.[1][2][3]

    • If the Carboxylate twists:[1] Conjugation with the ring is reduced, potentially increasing acidity.[1][2][3]

Predicted Ionization Constants

Based on experimental data for the structural analog 3-aminopyrazine-2-carboxylic acid (


) and adjusting for the alkyl-donation of the piperidine ring, the values are:
Ionization CenterPredicted pKaTypeSpecies at pH 7.4
Carboxylic Acid (

)
3.65 ± 0.2 AcidicDeprotonated (Anionic)
Pyrazine/Amine Nitrogen (

)
< 1.5 BasicNeutral

Conclusion: At physiological pH (7.4), the molecule exists primarily as a mono-anion (Carboxylate


, Neutral Amine).[1]

Ionization Pathway & Species Distribution[2][3]

The following diagram illustrates the protonation states of the molecule across the pH scale. Note that the zwitterionic form is unstable due to the weak basicity of the aniline-like nitrogen.[1][2][3]

IonizationPathway Cation Cationic Form (pH < 1) [R-COOH, R-NH+] Neutral Neutral Form (pH ~ 2.5) [R-COOH, R-N] Cation->Neutral pKa2 ~ 1.0 (Deprotonation of Ring/Amine N) Neutral->Cation Anion Anionic Form (pH > 5) [R-COO-, R-N] Neutral->Anion pKa1 ~ 3.65 (Deprotonation of Carboxyl) Anion->Neutral

Caption: Stepwise dissociation pathway. At physiological pH, the equilibrium strongly favors the Anionic Form.

Experimental Determination Protocol

While computational predictions are robust, experimental validation is required for regulatory submissions.[1][2][3] The following protocol uses Potentiometric Titration , the gold standard for pKa determination of ionizable drugs.

Principle

The method measures the change in pH of a solution as a function of added titrant (acid or base).[1][2][3] The pKa is the pH at the half-equivalence point where


.
Materials & Equipment
  • Instrument: Sirius T3 or Mettler Toledo Automatic Titrator.

  • Solvent: Carbonate-free distilled water (degassed).[1][2][3]

  • Co-solvent: Methanol or DMSO (if aqueous solubility is < 0.5 mM).[1][2][3]

  • Titrants: 0.5 M HCl and 0.5 M KOH (standardized).

  • Sample: > 5 mg of pure 3-(piperidin-1-yl)pyrazine-2-carboxylic acid.

Step-by-Step Methodology
  • Preparation of Assay Solution:

    • Weigh 3-5 mg of the compound accurately.[1][2][3]

    • Dissolve in 20 mL of degassed water.

    • Note: If the compound is the free acid, it may be slow to dissolve.[1][2][3] Add a small aliquot of KOH to ensure full dissolution (starting from the anionic state), then titrate backwards with acid.[1][2][3]

  • Blank Titration:

    • Perform a titration on the solvent system alone to calibrate the electrode and determine carbonate contamination levels.[1][2][3]

  • Data Collection (Acid-Base Titration):

    • Adjust starting pH to ~1.5 using 0.5 M HCl (ensuring the molecule is fully protonated).[1][2][3]

    • Titrate with 0.5 M KOH in small increments (e.g., 5-10 µL) up to pH 12.[1][2]

    • Record pH after stabilization at each step.[1][2][3]

    • Critical Control: Maintain temperature at 25.0 ± 0.1°C using a water bath, as pKa is temperature-dependent.[1][2][3]

  • Data Analysis (Bjerrum Plot):

    • Plot

      
       (average number of protons bound per molecule) vs. pH.[1][2][3]
      
    • The curve will show an inflection point at the pKa value.[1][2][3]

    • Use the Yasuda-Shedlovsky extrapolation if a co-solvent (Methanol) was used, to extrapolate the aqueous pKa (

      
      ).[1]
      
Troubleshooting Low Solubility

If the neutral form precipitates during titration (likely near pH 2.5 - 3.5), the potentiometric curve will distort.[1]

  • Solution: Switch to Spectrophotometric Titration .

  • Method: Measure UV-Vis absorbance at varying pH values. The shift in

    
     (due to conjugation changes upon ionization) allows calculation of pKa even at very low concentrations (
    
    
    
    M).

Implications for Drug Development[2][3]

The identified pKa of ~3.65 has direct consequences for the biopharmaceutical profile:

ParameterImplication
Solubility High at pH 6.8 (Intestine): The molecule is ionized (anionic), ensuring good solubility in the intestinal lumen.[1] Lower at pH 1.2 (Stomach): Significant fraction is neutral, potentially limiting dissolution rate in the stomach.[1][2][3]
Permeability Stomach Absorption: The neutral form (dominant at pH < 3) is lipophilic and can passively diffuse through the gastric mucosa.[1][2][3] Intestinal Absorption: Permeability may be limited by the negative charge, requiring paracellular transport or active uptake, though the lipophilic piperidine ring helps offset the charge penalty.[1][2]
LogD Profile LogD < LogP: At pH 7.4, the distribution coefficient (LogD) will be significantly lower than the intrinsic lipophilicity (LogP) due to ionization.[1][2]

References

  • Sigma-Aldrich. 3-Amino-2-pyrazinecarboxylic acid Product Sheet.[1][3][4] (Analog Data).[1][2][3] Link

  • PubChem. Compound Summary: 3-Aminopyrazine-2-carboxylic acid.[1][2][3] National Library of Medicine.[1][2][3] Link

  • ChemicalBook. 3-Aminopyrazine-2-carboxylic acid Properties and Safety.Link

  • ResearchGate. Experimental pKa values of carboxylic acids (Pyrazine derivatives).Link

  • Wikipedia. Pyrazinoic acid (Parent Compound Data).[1][2][3]Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid from 3-chloropyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Substituted Pyrazines The pyrazine nucleus is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in a variety of biological interactions.[1][2] Pyrazine-containing molecules have demonstrated a broad spectrum of pharmacological activities, including applications as anticancer agents, antivirals, and kinase inhibitors.[3][4] The compound 3-(piperidin-1-yl)pyrazine-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its strategic functionalization allows for the exploration of chemical space and the development of novel therapeutic agents.

This document provides a comprehensive guide to the synthesis of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid from the readily available starting material, 3-chloropyrazine-2-carboxylic acid. The protocol is based on the well-established nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack. The electron-withdrawing carboxylic acid group at the C2 position further activates the C3 position towards substitution.

The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the carbon atom bearing the chlorine atom. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring and the carboxylate group. The subsequent departure of the chloride leaving group restores the aromaticity of the pyrazine ring, yielding the desired product. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Experimental Workflow

The overall experimental workflow for the synthesis of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid is depicted below.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification cluster_3 Characterization A Combine 3-chloropyrazine-2-carboxylic acid, piperidine, and base in a suitable solvent B Heat the reaction mixture under reflux A->B Reaction C Cool the reaction mixture B->C Completion D Acidify with aqueous HCl C->D E Extract the product with an organic solvent D->E F Wash the organic layer with brine E->F G Dry the organic layer over anhydrous Na2SO4 F->G H Filter and concentrate under reduced pressure G->H I Purify the crude product by column chromatography H->I Crude Product J Confirm the structure by NMR, IR, and MS I->J Pure Product

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloropyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction on 3-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reaction on 3-chloropyrazine-2-carboxylic acid, a critical transformation in the synthesis of diverse heterocyclic compounds with applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, offer a range of detailed protocols for various nucleophile classes, and discuss key experimental considerations to ensure successful and reproducible outcomes.

Introduction: The Power of SNAr on the Pyrazine Scaffold

The pyrazine ring system is a ubiquitous motif in pharmaceuticals and agrochemicals. Its inherent electron-deficient nature, a consequence of the two nitrogen atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the late-stage functionalization of the pyrazine core, enabling the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular architectures.

3-Chloropyrazine-2-carboxylic acid is a particularly valuable building block. The chlorine atom at the 3-position serves as a versatile leaving group, while the carboxylic acid at the adjacent 2-position, along with the ring nitrogens, further activates the ring towards nucleophilic attack. This electronic arrangement facilitates the displacement of the chloride by a wide array of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse range of 3-substituted pyrazine-2-carboxylic acid derivatives. These products are key intermediates in the synthesis of various biologically active molecules, including antimycobacterial and antibacterial agents.[1][2]

Mechanistic Insights: A Stepwise Pathway to Substitution

The SNAr reaction on 3-chloropyrazine-2-carboxylic acid proceeds through a well-established two-step addition-elimination mechanism.[3][4] Understanding this pathway is crucial for optimizing reaction conditions and predicting potential outcomes.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine leaving group (the ipso-carbon). This attack temporarily disrupts the aromaticity of the pyrazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized over the pyrazine ring and, importantly, is stabilized by the electron-withdrawing effects of the ring nitrogens and the adjacent carboxylic acid group. This stabilization is a key driving force for the reaction.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group. This elimination step is typically fast and irreversible, driving the equilibrium towards the formation of the substituted product.

Protocol1_Workflow A Dissolve 3-chloropyrazine-2-carboxylic acid in THF B Add triethylamine and benzylamine A->B C Reflux for 12-16 hours B->C D Cool and remove solvent C->D E Aqueous work-up and acidification D->E F Filter and dry product E->F

Sources

Method

Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidinyl Pyrazine Derivatives

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis Piperidinyl pyrazine derivatives represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

Piperidinyl pyrazine derivatives represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antitumor, antimicrobial, and antidepressant properties.[1] The development of efficient and sustainable synthetic methodologies for these nitrogen-containing heterocycles is therefore of paramount importance to drug discovery and development professionals.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering significant advantages over conventional heating methods.[4][5] By utilizing dielectric heating, microwave irradiation leads to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times, often from hours to minutes.[6][7] This acceleration can lead to higher product yields, improved purity by minimizing the formation of byproducts, and enhanced reaction selectivity.[2][4] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[5]

This document provides a comprehensive guide to the microwave-assisted synthesis of piperidinyl pyrazine derivatives, focusing on the widely applicable Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this powerful C-N bond-forming reaction, provide a detailed, step-by-step protocol for a representative synthesis, and discuss key experimental considerations for successful implementation and optimization.

The Power of Palladium: Mechanistic Insights into the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[8] Its application in the synthesis of piperidinyl pyrazine derivatives typically involves the coupling of a halopyrazine with piperidine. The catalytic cycle, as illustrated below, proceeds through several key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the halopyrazine, inserting into the carbon-halogen bond to form a palladium(II) species.

  • Ligand Exchange/Coordination: The amine (piperidine) coordinates to the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.

  • Reductive Elimination: The desired piperidinyl pyrazine product is formed, and the palladium(0) catalyst is regenerated, allowing the cycle to continue.[8]

Microwave irradiation significantly accelerates this process by rapidly achieving and maintaining the optimal reaction temperature, thereby increasing the rate of each step in the catalytic cycle.[9]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine (R₂NH) Amido Amido Complex AmineCoord->Amido Base Amido->Pd0 Reductive Elimination ArNR2_out Ar-NR₂ Amido->ArNR2_out ArX_in Ar-X Amine_in Amine Base_in Base

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Microwave-Assisted Synthesis of 2-(Piperidin-1-yl)pyrazine

This protocol details a general procedure for the synthesis of a model piperidinyl pyrazine derivative. Researchers should note that optimization of reaction conditions may be necessary for different substrates.

Materials and Equipment
Reagents & SolventsEquipment
2-ChloropyrazineMicrowave Synthesizer
Piperidine10 mL Microwave Reaction Vial
Palladium(II) Acetate (Pd(OAc)₂)Magnetic Stir Bar
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Syringes and Needles
Potassium tert-Butoxide (KOt-Bu)Standard Glassware
Toluene (Anhydrous)Rotary Evaporator
Ethyl AcetateThin Layer Chromatography (TLC) Plates
HexaneSilica Gel for Column Chromatography
Deionized Water
Brine Solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology
  • Reagent Preparation and Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol, 1.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and X-Phos (0.04 mmol, 4 mol%).

    • Add potassium tert-butoxide (1.4 mmol, 1.4 equiv).

    • The vial is then sealed with a septum cap.

    • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reactant Addition:

    • Under an inert atmosphere, add anhydrous toluene (5 mL) via syringe.

    • Add piperidine (1.2 mmol, 1.2 equiv) via syringe.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 150°C[6][9]

      • Ramp Time: 2 minutes

      • Hold Time: 10 minutes[9]

      • Power: 100-300 W (instrument dependent)

      • Stirring: On

    • Initiate the microwave irradiation program.

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete and the vial has cooled to room temperature, quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.[10][11]

    • A typical eluent system for this class of compounds is a gradient of hexane and ethyl acetate.[10][11]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the 2-(piperidin-1-yl)pyrazine.

Caption: Experimental workflow for microwave-assisted synthesis.

Expected Results and Discussion

The microwave-assisted approach typically affords the desired piperidinyl pyrazine derivatives in good to excellent yields, often exceeding those of conventional heating methods, while drastically reducing the reaction time.[9][12]

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating11024-36 hours50-70[6]
Microwave-Assisted15010-30 minutes80-95[9][13]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like X-Phos is crucial for efficient catalytic activity. The ligand stabilizes the palladium catalyst and facilitates both the oxidative addition and reductive elimination steps.[9]

  • Base: Potassium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the coordinated piperidine without competing in the coupling reaction.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the reactants. For microwave synthesis, solvents with higher dielectric constants may also be effective and can lead to even faster heating.[6]

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Conducting the reaction under an inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Troubleshooting and Optimization
  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can deactivate the catalyst and base.

    • Verify the quality of the palladium catalyst and ligand.

    • Increase the catalyst loading or try a different ligand (e.g., S-Phos, RuPhos).

    • Optimize the reaction temperature and time. Higher temperatures or longer reaction times may be necessary for less reactive substrates.

  • Incomplete Reaction:

    • Monitor the reaction progress by TLC. If the starting material is still present after the initial reaction time, the irradiation time can be extended.

  • Side Product Formation:

    • Hydrodehalogenation (replacement of the halogen with hydrogen) can be a side reaction. This can sometimes be minimized by adjusting the base or ligand.

Conclusion

Microwave-assisted synthesis, particularly through the Buchwald-Hartwig amination, provides a rapid, efficient, and often higher-yielding route to piperidinyl pyrazine derivatives compared to traditional synthetic methods.[4] By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can leverage this technology to accelerate the discovery and development of novel therapeutic agents. The protocols and insights provided herein serve as a robust starting point for scientists and professionals in the field of drug development.

References

  • Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). Google Scholar.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). PubMed Central.
  • Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations - IJIRT. (n.d.). International Journal of Innovative Research in Technology.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound - International Journal of Pharmaceutical Sciences. (2025, October 17). International Journal of Pharmaceutical Sciences.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (2019, October 17). PubMed.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008, November 15). Organic Chemistry Portal.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry.
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018, May 28). Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate. (n.d.). ResearchGate.
  • Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides - PubMed. (2011, August 19). PubMed.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (n.d.). Semantic Scholar.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF - ResearchGate. (2025, August 8). ResearchGate.

Sources

Application

Application Note: Preparation of Ester Derivatives of 3-(piperidin-1-yl)pyrazine-2-carboxylic Acid

Executive Summary & Rationale 3-(piperidin-1-yl)pyrazine-2-carboxylic acid is a "privileged scaffold" in medicinal chemistry, frequently appearing in antagonists for P2X3 receptors, sodium channels, and various kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

3-(piperidin-1-yl)pyrazine-2-carboxylic acid is a "privileged scaffold" in medicinal chemistry, frequently appearing in antagonists for P2X3 receptors, sodium channels, and various kinase inhibitors.

The Challenge: Direct esterification of this molecule is non-trivial due to two synergistic factors:

  • Steric Hindrance: The bulky piperidine ring at the C3 position exerts significant steric pressure on the C2 carboxylate, impeding the approach of nucleophiles (alcohols).

  • Zwitterionic Character: The basic piperidine nitrogen (

    
    ) and the acidic carboxylic acid (
    
    
    
    ) form a stable internal salt (zwitterion). This species has poor solubility in non-polar organic solvents (DCM, Toluene) typically used for esterification, and low reactivity in standard Fischer conditions.

The Solution: This guide presents three distinct protocols designed to overcome these barriers. We prioritize alkylation via cesium salts for library synthesis and acid chloride activation for scale-up.

Retrosynthetic Analysis & Strategy

To successfully derivatize the C2 position, we must disrupt the internal salt bridge and activate the carbonyl carbon.

Retrosynthesis Target Target Ester (Non-polar, Soluble) Intermediate Activated Intermediate (Acid Chloride or Anion) Target->Intermediate Alcohol Nucleophile SM Starting Material (Zwitterionic, High MP) Intermediate->SM Activation

Figure 1: Retrosynthetic logic flow. The critical step is the transition from the stable zwitterionic starting material to a reactive intermediate.

Experimental Protocols

Method A: Alkylation via Cesium Carbonate (Best for Library Synthesis)

Recommended for: Methyl, Ethyl, Benzyl, and Allyl esters. High functional group tolerance.

Mechanism: This method avoids activating the hindered carbonyl directly. Instead, it utilizes the "loose ion pair" effect of Cesium (


) to expose the carboxylate anion to a highly reactive alkyl halide.

Reagents:

  • 3-(piperidin-1-yl)pyrazine-2-carboxylic acid (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 equiv)

  • Solvent: DMF (Anhydrous)

Protocol:

  • Salt Formation: Charge a round-bottom flask with the starting acid (1.0 equiv) and anhydrous DMF (

    
     concentration). Add 
    
    
    
    (1.5 equiv).
    • Observation: The suspension will initially be thick. Stir at room temperature for 30 minutes. The mixture may not clear completely, but the "clumping" of the zwitterion should break down into a fine dispersion.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 3–12 hours.

    • Self-Validation: Monitor via TLC (50% EtOAc/Hexane). The starting material (baseline spot) will disappear, replaced by a high-

      
       UV-active spot.
      
  • Workup: Dilute with EtOAc and wash extensively with water (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
Method B: Acid Chloride Activation (Best for Scale-Up)

Recommended for: Simple esters (MeOH, EtOH) on gram-to-kilogram scale.

Mechanism: Thionyl chloride converts the zwitterion into the highly reactive acid chloride hydrochloride salt. The steric bulk of piperidine is overcome by the high electrophilicity of the


 species.

Reagents:

  • Starting Acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Alcohol (Solvent/Reagent) (e.g., Methanol)

  • Catalytic DMF (2 drops)

Protocol:

  • Activation: Suspend the starting acid in anhydrous Toluene (or DCM). Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at 
    
    
    
    .
    • Caution: Massive gas evolution (

      
      ).
      
  • Reflux: Heat to reflux for 2 hours. The solution should become homogeneous.

  • Evaporation (Critical Step): Evaporate the solvent and excess

    
     to dryness.
    
    • Why? This removes

      
       and prevents the formation of alkyl chlorides from the alcohol in the next step.
      
  • Esterification: Redissolve the residue (Acid Chloride) in the target Alcohol (e.g., MeOH). Stir at reflux for 1 hour.

  • Neutralization Workup: The product exists as the HCl salt of the piperidine. Evaporate the alcohol. Partition between EtOAc and Saturated

    
     .
    
    • Critical Check: Ensure the aqueous layer is pH > 8 to liberate the free base ester into the organic layer.

Method C: T3P Coupling (Best for Complex/Secondary Alcohols)

Recommended for: Sterically hindered alcohols or expensive chiral alcohols.

Reagents:

  • Starting Acid (1.0 equiv)[1]

  • Alcohol (1.1 equiv)

  • T3P (Propylphosphonic anhydride) (50% in EtOAc, 2.0 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DCM or EtOAc

Protocol:

  • Dissolve the acid, alcohol, and DIPEA in DCM.

  • Add T3P solution dropwise at

    
    .
    
  • Allow to warm to RT and stir for 12 hours.

    • Expert Insight: T3P is superior to EDC/HOBt for this substrate because it drives the reaction to completion even with the steric clash at C2/C3, and the byproducts are water-soluble.

Workflow Visualization

Workflow Start Start: 3-(piperidin-1-yl) pyrazine-2-carboxylic acid Decision Select Method Start->Decision MethodA Method A: Alkylation (Cs2CO3 + R-X) Decision->MethodA Library / Small Scale MethodB Method B: Acid Chloride (SOCl2) Decision->MethodB Scale Up (>10g) StepA1 Stir in DMF (30 min) Break Zwitterion MethodA->StepA1 StepA2 Add Alkyl Halide RT, 4-12h StepA1->StepA2 Workup Workup: Partition EtOAc / Sat. NaHCO3 StepA2->Workup StepB1 Reflux with SOCl2 Evaporate to dryness MethodB->StepB1 StepB2 Add Alcohol Reflux 1h StepB1->StepB2 StepB2->Workup QC QC: NMR / LCMS Check for Free Base Workup->QC

Figure 2: Decision tree and process flow for esterification.

Data Summary & Quality Control

Expected Analytical Data (Methyl Ester Example)

To validate your synthesis, look for these specific signals. The disappearance of the carboxylic acid proton and the appearance of the ester singlet are diagnostic.

Data TypeSignalInterpretation
TLC

(50% EtOAc/Hex)
Significant shift from baseline (Acid).
1H NMR

ppm (s, 3H)
Methyl ester singlet. (Key diagnostic).
1H NMR

ppm (m, 4H)
Piperidine

-protons (deshielded by ring current).
13C NMR

ppm
Carbonyl Carbon (Ester).
MS (ESI)

Strong parent ion.
Troubleshooting Table
ProblemProbable CauseSolution
Low Yield (Method A) Incomplete salt formation.Stir acid +

longer before adding halide. Ensure DMF is dry.
Product is Water Soluble Formation of HCl salt.The pyridine/pyrazine nitrogen is protonated.[2] Wash organic layer with pH 9-10 buffer (Carbonate) to free-base.
Starting Material Remains Steric hindrance blocking attack.Switch to Method B (Acid Chloride) to increase electrophilicity.

References

  • Medicinal Chemistry Context

    • Title: Synthesis and biological evaluation of pyrazine-2-carboxylic acid deriv
    • Source:Research Journal of Pharmaceutical, Biological and Chemical Sciences.
    • URL: (Demonstrates T3P coupling utility).

  • Steric Hindrance Management

    • Title: Titanium Tetrachloride-Assisted Direct Esterific
    • Source:Molecules (MDPI).
    • URL: (Discusses Lewis acid catalysis for hindered acids).

  • General Protocol Grounding

    • Title: Simple Method for the Esterification of Carboxylic Acids (Steglich/DMAP).
    • Source:Angewandte Chemie / Organic Chemistry Portal.
    • URL:

  • Piperidine/Pyrazine Scaffolds

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
    • Source:NIH / PubMed Central.
    • URL:

Sources

Method

Technical Guide: Optimization of Piperidine Addition to Chloropyrazines

Executive Summary The introduction of piperidine moieties onto pyrazine scaffolds is a ubiquitous transformation in medicinal chemistry, frequently used to modulate solubility, lipophilicity, and target affinity in kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of piperidine moieties onto pyrazine scaffolds is a ubiquitous transformation in medicinal chemistry, frequently used to modulate solubility, lipophilicity, and target affinity in kinase inhibitors and GPCR ligands. While the pyrazine ring is inherently electron-deficient, facilitating Nucleophilic Aromatic Substitution (


), the reaction's success is highly dependent on specific electronic environments and steric factors.

This guide moves beyond basic textbook procedures to provide a field-tested, mechanistic approach to optimizing this transformation. It covers regioselectivity rules for polychlorinated substrates, compares thermal vs. microwave activation, and offers a "Plan B" catalytic route for deactivated systems.

Part 1: Mechanistic Principles & Regioselectivity

The Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The rate-determining step is typically the nucleophilic attack of piperidine on the carbon bearing the chlorine. The pyrazine nitrogen atoms act as an electron sink, stabilizing the negative charge in the intermediate.

Key Insight: The reaction is autocatalytic to a degree; the product (an aminopyrazine) is significantly more electron-rich than the starting chloropyrazine. This deactivates the ring toward a second addition, allowing for high selectivity of mono-substitution products from dichloropyrazines.

Regioselectivity in Polychlorinated Pyrazines

Predicting the site of attack on unsymmetrical dichloropyrazines is critical.[1] The regioselectivity is governed by the combined inductive and resonance effects of existing substituents.

  • 2,3-Dichloropyrazine: The C2 and C3 positions are equivalent. However, once the first piperidine adds, the remaining chlorine is deactivated.

  • Substituted Chloropyrazines:

    • EWG at C2 (e.g., -CN, -COOR): Directs nucleophilic attack para to the EWG (C5 position).

    • EDG at C2 (e.g., -OMe, -Alkyl): Directs nucleophilic attack ortho to the EDG (C3 position).

Regioselectivity Substrate 2-Substituted-3,5-dichloropyrazine EWG_Path EWG at C2 (e.g., -CN, -NO2) Substrate->EWG_Path Electronic Check EDG_Path EDG at C2 (e.g., -Me, -OMe) Substrate->EDG_Path Electronic Check Product_Para Major Product: C5 Substitution (Para) EWG_Path->Product_Para Nucleophilic Attack Product_Ortho Major Product: C3 Substitution (Ortho) EDG_Path->Product_Ortho Nucleophilic Attack

Figure 1: Decision tree for predicting regioselectivity in substituted dichloropyrazines based on electronic effects [1].

Part 2: Critical Reaction Parameters

The choice of conditions should be dictated by the substrate's reactivity profile.

Solvent Selection[2]
  • Polar Aprotic (DMSO, DMF, NMP): The "Gold Standard" for

    
    . These solvents solvate the cation of the base, leaving the piperidine (or piperidide anion) "naked" and highly reactive.
    
  • Protic (Ethanol, Water): Useful for green chemistry or microwave reactions but can reduce nucleophilicity due to hydrogen bonding with the amine.

  • Neat: Piperidine can act as both solvent and nucleophile. Effective but requires large excess of reagent and difficult workup.

Base Selection[3][4]
  • Inorganic (

    
    , 
    
    
    
    ):
    Preferred for thermal reactions in DMF/DMSO. Cesium is superior for difficult substrates due to the "Cesium Effect" (higher solubility and cation size).
  • Organic (DIPEA, TEA): Useful when solubility is an issue, but can sometimes participate in side reactions or be difficult to remove if boiling points are similar to the product.

Comparison of Methods
ParameterMethod A: Thermal

Method B: Microwave

Method C: Pd-Catalyzed (Buchwald)
Substrate Scope Activated ChloropyrazinesModerate to DeactivatedHighly Deactivated / Steric Bulk
Typical Temp 80°C – 120°C120°C – 160°C80°C – 110°C
Time 2 – 12 Hours10 – 30 Minutes1 – 12 Hours
Solvent DMF, DMSO, AcetonitrileEtOH, NMP, WaterToluene, Dioxane
Cost LowLowHigh (Catalyst/Ligand)
Scalability HighLow (Batch size limited)Moderate

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Standard Thermal (High Throughput/Robust)

Best for: 2-chloropyrazine, 2,3-dichloropyrazine, and electron-poor derivatives.

Reagents:

  • Substrate (1.0 equiv)

  • Piperidine (1.2 – 1.5 equiv)

  • 
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: DMF or DMSO (Concentration ~0.5 M)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chloropyrazine substrate in DMF.

  • Addition: Add

    
    . Then, add piperidine dropwise at room temperature. Note: Exotherm is possible with highly activated substrates.
    
  • Reaction: Heat the mixture to 80°C. Monitor by LCMS or TLC every hour.

    • Checkpoint: If conversion is <10% after 2 hours, increase temperature to 100°C or switch to Protocol B.

  • Workup (Self-Validating):

    • Dilute reaction with EtOAc and wash with water (3x) to remove DMF.

    • Validation: Check the aqueous layer pH.[2][3] It should be neutral/basic. If product is missing from organic layer, check aqueous layer (protonated aminopyrazines can be water-soluble).

Protocol B: Microwave-Assisted Synthesis

Best for: Sluggish reactions, library generation, or when thermal heating leads to decomposition.

Reagents:

  • Substrate (1.0 equiv)

  • Piperidine (2.0 equiv)

  • Solvent: Ethanol or NMP (2-3 mL for 0.5 mmol scale)

Procedure:

  • Loading: Charge a microwave vial with substrate, piperidine, and solvent. Cap with a crimp top.

  • Irradiation: Heat to 140°C for 15 minutes (High Absorption setting).

  • Analysis: Check LCMS. If incomplete, irradiate for another 10 minutes at 150°C.

  • Workup: Concentrate directly (if EtOH) or perform aqueous workup (if NMP).

Protocol C: Buchwald-Hartwig Amination (Plan B)

Best for: Deactivated rings (e.g., amino-chloropyrazines) or sterically hindered positions.

Reagents:

  • Substrate (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd-RuPhos G3
    
  • Ligand: RuPhos or BINAP (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inerting: Flame-dry the flask and cool under Argon.

  • Mixing: Add Pd source, Ligand, Base, and Substrate. Purge with Argon for 5 mins.

  • Solvent: Add degassed solvent and piperidine.

  • Heating: Heat to 100°C overnight under Argon balloon.

  • Filtration: Filter through a Celite pad to remove Pd residues before workup.

Part 4: Purification & Troubleshooting

The "Streaking" Problem

Piperidine derivatives are basic tertiary amines. On standard silica gel, they interact with acidic silanols, causing broad streaks and poor separation.

Solution 1: Amine-Modified Mobile Phase Add 1% Triethylamine (TEA) or 1%


 to your eluent (e.g., 1% TEA in Hexane/EtOAc). This blocks the silanol sites.

Solution 2: Acid-Base Extraction (Self-Validating Purification) This method uses the chemical properties of the product to purify it without a column.

  • Dissolve crude mixture in EtOAc.

  • Extract with 1M HCl (3x). The product (basic) moves to the Aqueous layer (Acidic pH).[2] Impurities remain in Organic.[2]

  • Wash the Aqueous layer with fresh EtOAc.

  • Basify the Aqueous layer with 6M NaOH until pH > 12. Product precipitates or oils out.

  • Extract the now-basic Aqueous layer with EtOAc (3x).

  • Dry & Concentrate.

Workflow Diagram

Workflow Start Start: Chloropyrazine + Piperidine Check_Electronic Is Ring Activated? (EWG present?) Start->Check_Electronic Protocol_A Protocol A: Thermal SNAr (DMF, K2CO3, 80°C) Check_Electronic->Protocol_A Yes (Activated) Protocol_C Protocol C: Buchwald-Hartwig (Pd-Cat, NaOtBu) Check_Electronic->Protocol_C No (Deactivated) Monitor Monitor LCMS @ 2h Protocol_A->Monitor Protocol_B Protocol B: Microwave (EtOH, 140°C) Purification Purification: Acid/Base Extraction or TEA-doped Silica Column Protocol_B->Purification Protocol_C->Purification Success >90% Conversion? Monitor->Success Success->Protocol_B No (Slow Rate) Success->Purification Yes

Figure 2: Experimental workflow for selecting the optimal reaction and purification pathway.

References

  • Regioselectivity in SNAr Reactions

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[1]

    • Source: ResearchG
    • URL:[Link]

  • Microwave Synthesis

    • Title: Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. (Demonstrates microwave efficiency for piperidine addition).
    • Source: NCBI / PMC.
    • URL:[Link]

  • Buchwald-Hartwig Conditions

    • Title: Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine.
    • Source: ResearchG
    • URL:[Link]

  • Purification Techniques

    • Title: Application Notes & Protocols: Purification Techniques for Piperidine Deriv
    • Source: BenchChem.[4]

Sources

Application

Synthesis of kinase inhibitors using pyrazine carboxylic acid intermediates

Application Note: High-Purity Synthesis of 3-Aminopyrazine-2-Carboxamide Scaffolds Abstract & Strategic Rationale The pyrazine ring is a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Aminopyrazine-2-Carboxamide Scaffolds

Abstract & Strategic Rationale

The pyrazine ring is a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors targeting JAK, FLT3, and FGFR pathways. The nitrogen atoms in the pyrazine ring often serve as critical hydrogen bond acceptors for the kinase hinge region.[1]

This guide focuses on the 3-aminopyrazine-2-carboxamide motif.[2][3] The intramolecular hydrogen bond between the C3-amino group and the C2-amide carbonyl locks the molecule into a planar conformation, mimicking the adenine ring of ATP and reducing the entropic penalty of binding.

Key Challenges Addressed:

  • Solubility: Pyrazine intermediates often suffer from poor solubility in standard organic solvents.

  • Regioselectivity: Differentiating between exocyclic amines and the pyrazine ring nitrogens.

  • Scalability: Moving from harsh acid chlorides to robust, green coupling agents like T3P (propylphosphonic anhydride).

Retrosynthetic Workflow

The following diagram illustrates the strategic disconnection of a generic Type I kinase inhibitor based on the pyrazine scaffold.

Retrosynthesis Target Target Kinase Inhibitor (3-amino-N-arylpyrazine-2-carboxamide) AmideBond Disconnection: Amide Bond Target->AmideBond Acid Intermediate A: 3-Aminopyrazine-2-carboxylic acid AmideBond->Acid Amine Intermediate B: Functionalized Aryl Amine (e.g., 4-piperazinyl-aniline) AmideBond->Amine Precursors Precursors: 2-aminopyrazine / Pteridine Acid->Precursors Oxidation/Hydrolysis

Figure 1: Retrosynthetic analysis of the pyrazine-2-carboxamide scaffold, highlighting the convergent assembly via amide coupling.

Detailed Protocol: Amide Coupling via T3P

Traditional methods using thionyl chloride (


) to generate acid chlorides are often too harsh for complex amine partners containing sensitive heterocycles. We recommend Propylphosphonic Anhydride (T3P)  for its mild conditions, high yield, and easy workup (water-soluble byproducts).
Materials Required
  • Starting Acid: 3-Aminopyrazine-2-carboxylic acid (CAS: 5424-01-1)

  • Amine Partner: e.g., 4-(4-methylpiperazin-1-yl)aniline (Model for Gilteritinib-like tail)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine

  • Solvent: DMF (Dimethylformamide) or DMSO (due to low solubility of pyrazine acid)

Step-by-Step Procedure
  • Dissolution:

    • In a dry round-bottom flask under

      
       atmosphere, charge 1.0 equiv  of 3-aminopyrazine-2-carboxylic acid.
      
    • Add anhydrous DMF (concentration ~0.2 M). Note: The acid may not fully dissolve initially; this is normal.

    • Add 2.5 equiv of DIPEA. Stir for 10 minutes at Room Temperature (RT).

  • Activation & Coupling:

    • Add 1.5 equiv of T3P solution (50% in EtOAc) dropwise.

    • Mechanistic Insight: T3P activates the carboxylic acid to a mixed anhydride. The low viscosity of the solution aids mass transfer.

    • Stir for 20 minutes to ensure activation.

    • Add 1.1 equiv of the Amine Partner.

  • Reaction Monitoring:

    • Heat the mixture to 60°C for 4–12 hours.

    • QC Check: Monitor by LC-MS.[4] Look for the disappearance of the acid (

      
      ) and formation of the product amide.
      
  • Workup (The "Self-Validating" Step):

    • T3P byproducts are water-soluble.[4]

    • Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Wash sequentially with:

      • Water (removes DMF and T3P residues).

      • Sat.

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • If purity <95%, recrystallize from EtOH/Heptane or perform Flash Chromatography (DCM:MeOH gradient).

Protocol: Suzuki-Miyaura Functionalization

Many kinase inhibitors (e.g., FGFR inhibitors) require an aryl or heteroaryl group at the 6-position of the pyrazine ring. This is best introduced after the amide coupling or on a halogenated precursor.

Scenario: Starting from 6-bromo-3-aminopyrazine-2-carboxylic acid .

SuzukiWorkflow Step1 6-Bromo-Pyrazine Scaffold Step2 Catalyst Prep: Pd(dppf)Cl2 + Base (K2CO3) Step1->Step2 Step3 Boronic Acid Addition Step2->Step3 Step4 Heating (80-100°C, Dioxane/H2O) Step3->Step4 Step5 Product: 6-Aryl-Pyrazine Step4->Step5

Figure 2: Workflow for C6-functionalization via Suzuki coupling.

  • Reaction Setup:

    • Combine 6-bromo-pyrazine intermediate (1.0 equiv) and Aryl-boronic acid (1.2 equiv) in 1,4-Dioxane/Water (4:1).

  • Degassing:

    • Critical Step: Sparge with Argon for 10 minutes. Oxygen poisons the Pd catalyst.

  • Catalysis:

    • Add

      
       (5 mol%) and 
      
      
      
      (3.0 equiv).
  • Execution:

    • Heat to 90°C for 4 hours.

    • Filter through Celite to remove Palladium black before workup.

Quantitative Data & Troubleshooting
ParameterStandard ConditionOptimization for Low Solubility
Solvent DCM or THFDMF or NMP
Coupling Agent EDCI / HOBtT3P or HATU
Temperature 25°C50–60°C
Base TEADIPEA (Hunig's Base)
Yield (Typical) 40–60%75–90%

Troubleshooting Guide:

  • Issue: Low conversion of the acid.

    • Cause: The intramolecular H-bond between the amine and acid in the starting material reduces reactivity.

    • Solution: Use a stronger activation agent like HATU or increase temperature to 60°C to break the internal H-bond network.

  • Issue: Product crashes out during reaction.

    • Solution: This is often beneficial. Filter the solid, wash with water and ether. This often yields >98% purity without chromatography.

References
  • Pyrazines in Drug Discovery. PharmaBlock. (2025). Overview of pyrazine scaffolds in FDA-approved drugs and their role as hinge binders.

  • Synthesis and Biological Evaluation of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. (2025).[3] Protocols for amide coupling using CDI and biological assays against AXL/TRKA.

  • Design and Synthesis of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry / PMC. (2024).[5][6] Detailed SAR and synthetic routes for FGFR inhibitors using pyrazine scaffolds.

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Taylor & Francis. (2024).[5][6] Comprehensive review of clinical candidates like Gilteritinib and their synthetic origins.

  • Amide Coupling Reagents in Medicinal Chemistry. HepatoChem. Comparison of T3P, HATU, and Carbodiimides for difficult substrates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: SNAr Optimization for Chloropyrazine &amp; Piperidine

Status: Online | Agent: Senior Application Scientist | Ticket: #SNAr-CPZ-PIP-001 Introduction Welcome to the Technical Support Center. You are likely experiencing yield issues with the nucleophilic aromatic substitution...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Agent: Senior Application Scientist | Ticket: #SNAr-CPZ-PIP-001

Introduction

Welcome to the Technical Support Center. You are likely experiencing yield issues with the nucleophilic aromatic substitution (SNAr) of 2-chloropyrazine with piperidine .

While this reaction appears straightforward, the electron-deficient nature of the pyrazine ring—combined with the basicity of piperidine—creates specific kinetic and thermodynamic traps. This guide provides troubleshooting workflows, validated protocols, and mechanistic insights to maximize your yield.

Module 1: The Mechanistic "Why"

To fix the yield, you must understand the failure points in the mechanism. Unlike benzene rings which require strong withdrawing groups (like -NO2) for SNAr, the pyrazine ring is inherently electron-deficient (activating). However, it is less activated than a nitropyridine, often requiring thermal energy to overcome the activation barrier.

The Reaction Pathway

The reaction proceeds via a stepwise addition-elimination mechanism.[1][2] The rate-determining step (RDS) is typically the formation of the Meisenheimer Complex .

SNAr_Mechanism Start Reactants (Chloropyrazine + Piperidine) TS1 Transition State 1 (High Energy) Start->TS1 Nucleophilic Attack Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Rate Determining Step TS2 Transition State 2 (Loss of Cl-) Inter->TS2 Aromatization Product Product (2-piperidinylpyrazine) TS2->Product - Cl⁻ Side Side Product (Piperidine·HCl Salt) Product->Side + Excess Piperidine/H+

Figure 1: Kinetic pathway of the chloropyrazine SNAr reaction. Note that the HCl byproduct will instantly react with available base (piperidine).

Module 2: Validated Protocols

Do not rely on generic SNAr conditions. Use these specific protocols optimized for pyrazine kinetics.

Protocol A: The "Robust" Method (High Yield, Standard Lab)

Best for: obtaining pure material with simple workup.

  • Stoichiometry: 1.0 eq Chloropyrazine : 2.5 eq Piperidine.

    • Why? The reaction produces HCl. The first equivalent of piperidine reacts with the pyrazine; the second equivalent acts as a "scavenger" base to neutralize HCl. If you use 1:1, conversion stops at 50%.

  • Solvent: Ethanol (EtOH) or n-Butanol.

  • Temperature: Reflux (78°C for EtOH).

  • Time: 4–6 Hours.

  • Workup (Self-Validating):

    • Cool reaction.

    • Evaporate solvent.[3][4]

    • Partition between Ethyl Acetate and Water (pH > 10) .

    • Check: If the aqueous layer is acidic, your product (which is basic) will stay in the water, destroying yield. Ensure high pH.

Protocol B: The "Green/Fast" Method (On-Water)

Best for: High throughput, green chemistry, and faster kinetics due to the hydrophobic effect.

  • Stoichiometry: 1.0 eq Chloropyrazine : 1.2 eq Piperidine : 1.5 eq K2CO3.

  • Solvent: Water (Neat) or 10% surfactant (TPGS-750-M) in water.

  • Temperature: 90°C.

  • Mechanism: The organic reactants are insoluble in water and form "droplets." The reaction occurs at the interface or within the hydrophobic core, effectively increasing local concentration and accelerating the rate (Hydrophobic Effect).

  • Reference: See "Green Chemistry" in Reference List [4].

Module 3: Troubleshooting Guide

Use this decision tree to diagnose your specific failure mode.

Troubleshooting_Tree Issue Start: What is the primary issue? LowConv Low Conversion (<50%) Issue->LowConv Impurity Impurity / Side Products Issue->Impurity LowYield High Conv. but Low Isolated Yield Issue->LowYield CheckBase Check Stoichiometry: Is Piperidine < 2.0 eq? LowConv->CheckBase CheckOH Is impurity Pyrazinone? (Hydrolysis) Impurity->CheckOH CheckpH Check Workup pH: Is aqueous layer neutral/acidic? LowYield->CheckpH SolnBase Action: Increase Piperidine to 2.5 eq or add K2CO3 CheckBase->SolnBase Yes CheckTemp Check Temp: Is T < 60°C? CheckBase->CheckTemp No SolnTemp Action: Heat to Reflux (EtOH) or 80°C (DMF) CheckTemp->SolnTemp Yes SolnDry Action: Dry solvent, switch to non-hygroscopic base CheckOH->SolnDry Yes CheckOx Is impurity N-Oxide? CheckOH->CheckOx No SolnInert Action: Degas solvent, run under N2/Ar CheckOx->SolnInert Yes SolnpH Action: Adjust aq. layer to pH 12 before extraction CheckpH->SolnpH Yes CheckVol Is Product Volatile? CheckpH->CheckVol No SolnVac Action: Avoid high-vac for prolonged periods CheckVol->SolnVac Yes

Figure 2: Diagnostic flowchart for SNAr optimization.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at exactly 50% conversion? A: This is the "Stoichiometric Trap." The reaction generates HCl as a byproduct. Piperidine is a base (


). The moment HCl is formed, it protonates the remaining piperidine to form piperidinium chloride, which is non-nucleophilic .
  • Fix: You must use at least 2 equivalents of piperidine (one to react, one to scavenge HCl) or add an inorganic base like K2CO3 or DIPEA to scavenge the acid [1].

Q2: Can I use DMF or DMSO to speed it up? A: Yes, but proceed with caution. Polar aprotic solvents (DMF, DMSO) stabilize the polar transition state (Meisenheimer complex) and leave the nucleophile "naked" (desolvated), significantly increasing the rate (


 can be 50–100x faster than in EtOH).
  • Risk: These solvents are hard to remove. Water washes to remove DMF can drag your polar product into the aqueous phase.

  • Recommendation: Use Ethanol or Isopropanol first. Only switch to DMF if the substrate is completely unreactive at reflux [2].

Q3: My product disappears during the aqueous workup. Where did it go? A: It is likely in the water layer as a salt. The product, 2-(piperidin-1-yl)pyrazine, has a basic nitrogen. If your wash water is neutral (pH 7), the pyridine-like nitrogen may protonate, rendering the molecule water-soluble.

  • Fix: Basify the aqueous layer to pH > 12 using NaOH before extracting with organic solvent. This ensures the product is in its free-base (neutral) form and partitions into the organic layer.

Q4: Is microwave irradiation effective here? A: Highly effective. Chloropyrazines are excellent substrates for microwave-assisted SNAr.

  • Protocol: 120°C, 10–20 mins, Ethanol.

  • Advantage: This often suppresses side reactions (like hydrolysis) by reducing the total thermal exposure time [3].

Summary of Optimization Variables

VariableStandard ConditionOptimized ConditionWhy?
Solvent DCM / THFEthanol / Water SNAr requires polar solvents to stabilize the transition state.
Base 1.0 eq Piperidine2.5 eq Piperidine Prevents HCl poisoning of the nucleophile.
Temp RTReflux (78°C) Overcomes the activation energy of the pyrazine ring.
Workup Water WashpH 12 Extraction Prevents product loss to aqueous phase.

References

  • Mechanism of SNAr in Pyrazines

    • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.[5][6] (2014).[7] Organic & Biomolecular Chemistry.

  • Solvent Effects & Kinetics

    • Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine... in Mixed Solvent Systems. (2022).[8] Journal of Chemical & Engineering Data.

  • Microwave & Green Protocols

    • Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis.[9] (2015).[9] Organic Letters.

  • General Synthesis & Yields

    • Supporting Information for Pyrazine deriv

Sources

Optimization

Technical Support Center: Resolving Regioselectivity Issues in Substituted Pyrazine Synthesis

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Methodology Group Subject: Troubleshooting Guide for Regiocontrol in Pyrazine Functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Methodology Group Subject: Troubleshooting Guide for Regiocontrol in Pyrazine Functionalization

Executive Summary

Pyrazine cores are ubiquitous in FDA-approved therapeutics (e.g., Bortezomib, Pyrazinamide), yet their synthesis is often plagued by poor regiocontrol.[1] The symmetry of the pyrazine ring, combined with its electron-deficient nature (


-deficient), creates specific challenges:
  • Ambivalent Electrophilicity: In de novo condensation, unsymmetrical 1,2-dicarbonyls and 1,2-diamines often yield 1:1 isomeric mixtures.

  • Nucleophilic Resilience: The pyrazine ring resists electrophilic aromatic substitution (

    
    ) but is highly reactive toward nucleophilic radicals (Minisci) and nucleophiles (
    
    
    
    ), often with poor discrimination between C2, C3, C5, and C6 positions.

This guide provides field-proven protocols to break this symmetry and enforce regioselectivity.

Module 1: De Novo Synthesis (Condensation Reactions)

Issue: "I am condensing an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl and getting a 50:50 mixture of regioisomers."

Diagnosis: Standard condensation relies on the reversible formation of diimine intermediates. In non-polar or protic solvents (MeOH, EtOH, Toluene), the thermodynamic difference between the two transition states is often negligible (


), leading to poor selectivity.

Troubleshooting Protocol:

FactorAdjustmentMechanism of Action
Solvent Switch to HFIP (Hexafluoroisopropanol) or TFEHydrogen Bond Activation: Fluorinated alcohols activate the carbonyls via strong H-bonding. They also stabilize the specific hemiaminal intermediate that leads to the sterically favored product.
Lewis Acid Add La(OTf)

or Yb(OTf)

(5-10 mol%)
Chelation Control: Lewis acids can chelate to the dicarbonyl. If one carbonyl is more Lewis-basic (e.g., adjacent to an EDG), the Lewis acid will block it, forcing the most nucleophilic amine to attack the other carbonyl.
Temperature Lower to -78 °C to 0 °C Kinetic Control: At lower temperatures, the subtle difference in nucleophilicity of the diamine nitrogens becomes the determining factor.
Visual Workflow: Condensation Optimization

Condensation_Optimization Start Start: Unsymmetrical Condensation (Diamine + Dicarbonyl) Check_Subs Analyze Substituents: Are steric/electronic differences large? Start->Check_Subs Standard Standard Conditions: EtOH, Reflux, AcOH cat. Check_Subs->Standard Yes (e.g. t-Bu vs H) Issue Result: Mixture of Isomers Check_Subs->Issue No (e.g. Me vs Et) Standard->Issue Low Selectivity Solvent_Switch Switch Solvent to HFIP/DCM (1:1) Promotes H-bonding activation Issue->Solvent_Switch Step 1: Solvent Engineering Lewis_Acid Add Lewis Acid (La(OTf)3) Enforce Chelation Control Solvent_Switch->Lewis_Acid Still Mixed? Regio_Success High Regioselectivity (>10:1) Solvent_Switch->Regio_Success Success? Lewis_Acid->Regio_Success

Figure 1: Decision matrix for optimizing regioselectivity in pyrazine condensation reactions.

Module 2: Late-Stage Functionalization (Minisci & C-H Activation)

Issue: "My Minisci reaction is alkylating at both C2 and C3 positions, or the wrong position entirely."

Diagnosis: The Minisci reaction involves the attack of a nucleophilic radical on a protonated (electron-deficient) heterocycle.[2]

  • Default Selectivity: Radical attack prefers the position alpha to the nitrogen (C2/C6).

  • The Problem: If C2 is blocked, C3 is often sterically accessible but electronically less activated than C5/C6. However, in substituted pyrazines, the directing effect of existing substituents (e.g., Cl, OMe) competes with the intrinsic activation of the protonated ring.

Troubleshooting Protocol:

1. Controlling Protonation (The "Acid Switch"):

  • Standard Conditions (Acidic): Uses TFA or H

    
    SO
    
    
    
    . The pyrazine is diprotonated or monoprotonated. The radical attacks the most electron-deficient position (usually ortho to the protonated N).
  • Buffered/Neutral Conditions: If you need to direct the radical away from the nitrogen (e.g., to C5 based on steric guidance from a C6 substituent), remove the acid. Use a photoredox catalyst (e.g., Ir(ppy)

    
    ) that operates at neutral pH.
    

2. Radical Nucleophilicity:

  • Issue:

    
    CH
    
    
    
    is small and non-selective.
  • Solution: Use bulky radicals (e.g.,

    
    -butyl, isopropyl) which are highly sensitive to steric crowding. They will exclusively attack the least hindered position, overriding electronic weak preferences.
    

3. Blocking Groups:

  • Strategy: If C2/C6 attack is unavoidable but unwanted, install a chloro- group at C2/C6, perform the Minisci (forcing attack at C3/C5), and then remove the chlorine via hydrogenolysis (Pd/C, H

    
    ).
    
Visual Workflow: Minisci Regiocontrol

Minisci_Mechanism Substrate Substituted Pyrazine Condition_A Acidic (TFA/H2SO4) (Protonated Ring) Substrate->Condition_A Standard Minisci Condition_B Neutral/Photoredox (Neutral Ring) Substrate->Condition_B Modern Radical Result_A Electronic Control: Attack at C2/C6 (Alpha to N) Condition_A->Result_A Max Coulombic Attraction Result_B Steric Control: Attack at least hindered C Condition_B->Result_B Radical Stability/Sterics

Figure 2: Mechanistic divergence in Minisci reactions based on pH and protonation state.

Module 3: Halogen Handling (Cross-Coupling & N-Oxides)

Issue: "How do I selectively mono-arylate 2,3-dichloropyrazine or 2,6-dichloropyrazine?"

Diagnosis: In polyhalogenated pyrazines, the positions are often electronically similar. However, subtle differences can be exploited using Ligand-Controlled Regioselectivity .

Troubleshooting Protocol:

SubstrateTarget SiteCatalyst SystemRationale
2,3-Dichloropyrazine C2 (Mono) Pd(PPh

)

(Standard)
The C2/C3 positions are equivalent by symmetry unless a substituent at C5/C6 exists. If unsubstituted, you get a statistical mixture. Stop and use 2-chloro-3-iodopyrazine for better control.
2,6-Dichloropyrazine C2 (Mono) Pd(dppf)Cl

Bidentate ligands with large bite angles often favor mono-coupling by increasing steric bulk around the metal center after the first oxidative addition.
2,3,5-Trichloropyrazine C5 Pd-NHC (PEPPSI-IPr) The C5 position is the most electron-deficient (para to N, ortho to Cl). Highly active NHC catalysts prefer the most electron-deficient C-Cl bond for oxidative addition.

Issue: "I need to functionalize the position adjacent to the nitrogen, but Minisci failed."

Solution: N-Oxide Activation (The Boekelheide Strategy) [3]

  • Oxidation: Treat pyrazine with mCPBA

    
     Pyrazine N-oxide.
    
  • Regiocontrol: The N-oxide oxygen activates the alpha position (C2) and the gamma position (C4, if it were a pyridine). In pyrazines, it strongly activates C2 toward nucleophilic attack (e.g., POCl

    
     chlorination) or rearrangement.
    
  • Boekelheide Rearrangement: Treatment with TFAA (Trifluoroacetic anhydride) rearranges the N-oxide to a C2-hydroxymethyl group (after hydrolysis).[3] This is 100% regioselective for the position ortho to the N-oxide.

Experimental Protocols
Protocol A: Regioselective Condensation in HFIP

For coupling unsymmetrical diamines with diketones.

  • Dissolve the unsymmetrical 1,2-diamine (1.0 equiv) in HFIP (Hexafluoroisopropanol) [0.1 M].

  • Add the unsymmetrical 1,2-dicarbonyl (1.0 equiv) dropwise at 0 °C.

  • Stir at 0 °C for 2 hours, then warm to RT.

  • Monitor by LCMS. If conversion is slow, add 5 mol% Yb(OTf)

    
    .
    
  • Workup: Remove HFIP by rotary evaporation (recoverable). Flash chromatography.

    • Note: HFIP accelerates the formation of the specific hemiaminal intermediate that leads to the thermodynamically favored isomer.

Protocol B: Site-Selective Suzuki Coupling of 2,3-Dichloropyrazine

To obtain 2-aryl-3-chloropyrazine.

  • Reagents: 2,3-Dichloropyrazine (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(dppf)Cl

    
      (3 mol%), Na
    
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: DME/H

    
    O (4:1), degassed.
    
  • Temperature: Heat to 60 °C (Do not reflux; reflux promotes bis-coupling).

  • Time: Monitor closely (typically 2-4 h). Stop immediately upon consumption of starting material.

  • Purification: The mono-coupled product is less polar than the bis-coupled byproduct.

Protocol C: Regioselective Chlorination via N-Oxide

To install a chlorine atom at C2 of a 3-substituted pyrazine.

  • Oxidation: Dissolve 2-substituted pyrazine in DCM. Add mCPBA (1.1 equiv). Stir RT 16h. Isolate N-oxide.[1][4][5][6][7][8][9]

  • Chlorination: Dissolve N-oxide (1.0 equiv) in dry POCl

    
     (5.0 equiv).
    
  • Reflux for 2-3 hours.

  • Mechanism: The oxygen attacks P, making a good leaving group. Chloride attacks C2 (alpha to N), restoring aromaticity and expelling the oxygen moiety.

  • Result: 2-chloro-3-substituted pyrazine (Chlorine installs ortho to the original N-oxide).

References
  • Regioselectivity in Pyrazole/Pyrazine Condensation

    • Review on solvent effects (HFIP) and Lewis Acid control.
    • Fustero, S., et al. "Fluorinated Alcohols as Solvents, Cosolvents and Additives in Homogeneous Catalysis." Chemical Reviews, 2015 , 115(16), 8719–8834. Link

  • Site-Selective Cross-Coupling

    • Detailed study on ligand-controlled selectivity in polyhalogen
    • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2017 , 8, 40-62. Link

  • Minisci Reaction Troubleshooting

    • Mechanistic insights into proton
    • Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011 , 2, 1135-1161. Link

  • N-Oxide Rearrangements (Boekelheide)

    • Classic mechanism and applic
    • Fontenas, C., et al.[4] "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[4] Synthetic Communications, 1995 , 25(5), 629-633.[4] Link

  • C-H Activation Directing Groups

    • Use of N-oxides and other groups to direct C-H functionalization.[7]

    • Zhang, J., et al. "N-Oxide as a Traceless Directing Group for C-H Activation." Journal of the American Chemical Society, 2014 , 136(42), 14658–14661. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 3-(piperidin-1-yl)pyrazine-2-carboxylic Acid

[1] Executive Summary & Application Context 3-(piperidin-1-yl)pyrazine-2-carboxylic acid is a critical heterocyclic building block, frequently utilized in the synthesis of P2X3 antagonists, kinase inhibitors, and sodium...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

3-(piperidin-1-yl)pyrazine-2-carboxylic acid is a critical heterocyclic building block, frequently utilized in the synthesis of P2X3 antagonists, kinase inhibitors, and sodium channel blockers.[1] Its amphoteric nature (containing both a basic amine and an acidic carboxyl group) presents unique challenges in spectroscopic characterization.[1]

This guide provides a comparative analysis of the 1H NMR spectral signature of the target molecule against its primary precursor, 3-chloropyrazine-2-carboxylic acid .[1] By focusing on the nucleophilic aromatic substitution (


) verification, this document serves as a self-validating protocol for medicinal chemists confirming reaction completion.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the magnetic environment of the protons.[1] The molecule consists of an electron-deficient pyrazine ring substituted with a strong electron-donating group (piperidine) and an electron-withdrawing group (carboxylic acid).[1]

Proton Assignment Logic
  • Pyrazine Ring (Aromatic Region):

    • H-6 (Ortho to COOH): The carboxylic acid at C2 exerts a strong deshielding anisotropic effect and electron withdrawal.[1] H-6 is expected to be the most downfield aromatic signal.[1]

    • H-5 (Ortho to Piperidine): The piperidine nitrogen at C3 donates electron density into the ring via resonance, shielding the H-5 proton relative to H-6.[1]

    • Coupling: As a 2,3-disubstituted pyrazine, H-5 and H-6 will couple to each other with a characteristic meta-like coupling constant (

      
       Hz).[1]
      
  • Piperidine Ring (Aliphatic Region):

    • 
      -CH2:  Protons adjacent to the nitrogen are deshielded by the electronegative N atom and the aromatic ring current.[1]
      
    • 
      -CH2:  These protons are in a standard aliphatic environment, appearing as multiplets upfield.[1]
      
Experimental Workflow Visualization

The following diagram outlines the synthesis and critical decision points for NMR analysis.

G Start Start: 3-Chloropyrazine-2-COOH Rxn Reaction: Piperidine, K2CO3, DMF, 80°C Start->Rxn S_NAr Workup Workup: Acidify to pH 4 Precipitate Product Rxn->Workup NMR_Prep NMR Prep: Dissolve in DMSO-d6 Workup->NMR_Prep Analysis Spectrum Analysis NMR_Prep->Analysis Analysis->Rxn Incomplete Conversion (Check 3-Cl peaks)

Figure 1: Synthesis and analytical workflow for 3-(piperidin-1-yl)pyrazine-2-carboxylic acid.

Comparative Analysis: Product vs. Precursor

The most reliable method to confirm synthesis is the "vanishing peak" method, tracking the disappearance of the starting material (SM).[1]

Table 1: Comparative Chemical Shifts (DMSO-d6)

Note: Values are approximate based on pyrazine derivative literature and electronic effects.

Feature3-Chloropyrazine-2-COOH (Precursor)3-(piperidin-1-yl)pyrazine-2-COOH (Product)Diagnostic Change
Pyrazine H-6

8.65 (d,

Hz)

8.35 (d,

Hz)
Upfield Shift: Replacement of Cl with N-donor shields the ring.[1]
Pyrazine H-5

8.85 (d,

Hz)

8.05 (d,

Hz)
Significant Shielding: H-5 is ortho to the new amine group.[1]
Piperidine

-CH2
Absent

3.40 - 3.60 (m, 4H)
New Signal: Appearance confirms amine attachment.[1]
Piperidine

-CH2
Absent

1.50 - 1.70 (m, 6H)
New Signal: Aliphatic "hump" confirms piperidine ring integrity.[1]
COOH

13.5 (broad)

12.8 - 13.2 (broad)
Minimal change; confirms retention of acid moiety.[1]
Detailed Spectral Interpretation

1. The Aromatic Region (7.5 – 9.0 ppm): In the starting material, the chlorine atom is electron-withdrawing by induction but has a weaker resonance donation than nitrogen.[1] When piperidine is substituted:

  • Observation: The doublet for H-5 shifts significantly upfield (from ~8.85 to ~8.05 ppm).[1]

  • Causality: The lone pair on the piperidine nitrogen donates density into the pyrazine ring, specifically increasing electron density at the ortho (C5) and para positions.[1] This shielding is the primary indicator of successful

    
    .[1]
    

2. The Aliphatic Region (1.0 – 4.0 ppm):

  • Observation: Two distinct multiplets appear.

  • Integration Check: The integral ratio between the aromatic protons (2H total) and the aliphatic region (10H total) must be exactly 1:5 .[1]

    • If the ratio is higher (e.g., 1:10), you likely have residual free piperidine salt co-precipitated with your product.[1]

    • Self-Validating Step: Check the chemical shift of the

      
      -CH2.[1] In free piperidine, these appear around 2.7 ppm.[1] In the product (attached to the electron-deficient pyrazine), they shift downfield to ~3.5 ppm.[1]
      

Solvent Effects & Experimental Protocols

The choice of solvent is critical due to the zwitterionic potential of the amino-acid structure.[1]

Solvent Comparison: DMSO-d6 vs. CDCl3[1]
  • DMSO-d6 (Recommended):

    • Pros: Excellent solubility for polar amino acids; stabilizes the carboxylic acid proton, making it visible (broad singlet >12 ppm); separates water peak (3.33 ppm) from key signals.[1]

    • Cons: Viscosity causes slight line broadening.[1]

  • CDCl3 (Not Recommended):

    • Pros: Sharper lines.[1]

    • Cons: Poor solubility for this specific zwitterion; the COOH proton often exchanges with trace water or broadens into the baseline, making integration difficult.[1]

Experimental Protocol for NMR Acquisition

To ensure publication-quality data:

  • Sample Prep: Dissolve 5–10 mg of the dried solid in 0.6 mL DMSO-d6.

    • Tip: If the solution is cloudy, the zwitterion may be aggregating.[1] Add 1-2 drops of TFA-d (Trifluoroacetic acid-d1) to protonate the basic nitrogen and break aggregates.[1] This will shift peaks slightly but sharpen them.[1]

  • Acquisition Parameters:

    • Pulse Angle: 30° (maximizes signal-to-noise for dilute samples).[1]

    • Relaxation Delay (D1): Set to

      
       seconds. The quaternary carbons in pyrazine relax slowly; insufficient delay will reduce the integration accuracy of the aromatic protons relative to the fast-relaxing aliphatic protons.[1]
      
    • Scans: 16–64 scans are sufficient.[1]

Signal Assignment Logic Diagram

The following graph illustrates the decision tree for assigning peaks in the final spectrum.

Assignment Root Signal Detected Region Chemical Shift Region? Root->Region Aromatic 7.5 - 8.5 ppm Region->Aromatic Aliphatic 1.5 - 3.8 ppm Region->Aliphatic Acidic > 12.0 ppm Region->Acidic Broad Singlet Split Splitting Pattern? Aromatic->Split Alpha Deshielded (~3.5 ppm) Alpha-CH2 (Next to N) Aliphatic->Alpha Beta Shielded (~1.6 ppm) Beta/Gamma-CH2 Aliphatic->Beta COOH Group COOH Group Acidic->COOH Group D_High Doublet (8.3 ppm) H-6 (Ortho to COOH) Split->D_High Downfield D_Low Doublet (8.0 ppm) H-5 (Ortho to N) Split->D_Low Upfield

Figure 2: Logical flow for signal assignment in the 1H NMR spectrum.

References

  • Chemical Shifts of Pyrazine Derivatives

    • Holzer, W., et al. "Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations."[1][2] Magnetic Resonance in Chemistry, 2009.[1][2] Link

  • Synthesis of Aminopyrazine Carboxylic Acids

    • Doležal, M., et al. "3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation."[1][3] Molecules, 2017.[1][3] Link

  • General Piperidine Shift Data

    • Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines."[1][4] Journal of the American Chemical Society, 2023.[1][4] Link[1]

  • Pyrazine 1H NMR Reference Data

    • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid.[1] Link

Sources

Validation

Comparative Guide: Amino- vs. Piperidinyl-Pyrazine Derivatives in Medicinal Chemistry

Executive Summary & Strategic Verdict In the optimization of pyrazine-based scaffolds—particularly for kinase inhibitors and GPCR antagonists—the transition from a primary amino-pyrazine to a piperidinyl-pyrazine represe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

In the optimization of pyrazine-based scaffolds—particularly for kinase inhibitors and GPCR antagonists—the transition from a primary amino-pyrazine to a piperidinyl-pyrazine represents a critical "Hit-to-Lead" evolution.

  • Amino-Pyrazine (-NH₂): Typically serves as the primary pharmacophore anchor . It is essential for hinge-binding in kinases due to its capability as a hydrogen bond donor/acceptor pair. However, it often suffers from poor metabolic stability (N-oxidation), rapid clearance, and limited vectors for growing the molecule into specificity pockets.

  • Piperidinyl-Pyrazine: Introduces steric bulk and basicity . This modification is strategically employed to modulate physicochemical properties (LogP, pKa), improve solubility (via protonation), and target the "solvent front" or "gatekeeper" residues of a target protein.[1]

Verdict: Use Amino-pyrazines for fragment-based screening and establishing initial binding affinity. Transition to Piperidinyl-pyrazines to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties, cellular permeability, and selectivity.[1]

Structural & Physicochemical Analysis[2][3][4]

Understanding the causal relationship between structure and biological output is the foundation of rational drug design.

FeatureAmino-Pyrazine DerivativePiperidinyl-Pyrazine Derivative
Hybridization

(Planar)

(Chair conformation)
Electronic Effect Strong Electron Donor (+M effect)Moderate Donor, Inductive effect
Basicity (pKa) Weakly basic (pKa ~ 0.5 - 2.[1]0)Moderately basic (pKa ~ 9-11)
H-Bonding Donor & Acceptor (Hinge Binder)Acceptor only (unless substituted)
Lipophilicity Low LogP (Polar)Higher LogP (Lipophilic core)
Metabolic Liability N-Glucuronidation, AcetylationOxidative dealkylation, hERG binding risk
Mechanistic Implication: The "Hinge vs. Tail" Dichotomy

In kinase inhibition, the pyrazine nitrogen often accepts a hydrogen bond from the backbone NH of the hinge region.[1]

  • The Amino group often donates a hydrogen bond to the backbone carbonyl.

  • The Piperidine ring , being bulky, cannot fit in the tight hinge cleft.[1] Instead, it is directed outward toward the solvent, where it can interact with acidic residues (e.g., Asp/Glu) via salt bridges or improve solubility.[1]

Visualizing the Interaction Logic

The following diagram illustrates the strategic decision-making process when choosing between these two derivatives during Lead Optimization.

SAR_Logic Core Pyrazine Scaffold (Core Template) Sub_Amino Amino Substitution (-NH2) (Fragment Hit) Core->Sub_Amino Initial Screen Sub_Pip Piperidinyl Substitution (Lead Optimization) Core->Sub_Pip SAR Expansion Mech_Amino Mechanism: Hinge Region Binding (H-Bond Donor) Sub_Amino->Mech_Amino Mech_Pip Mechanism: Solvent Front Interaction (Solubility/Selectivity) Sub_Pip->Mech_Pip Outcome_Amino High Potency (Enzymatic) Low Permeability Rapid Clearance Mech_Amino->Outcome_Amino Outcome_Pip Improved Cellular Potency Tunable PK (LogD) Potential hERG Liability Mech_Pip->Outcome_Pip Outcome_Amino->Sub_Pip Optimization Loop (SNAr Reaction)

Figure 1: Decision logic for substituting Amino vs. Piperidinyl groups on a Pyrazine core. The dashed line represents the synthetic transition from a hit to a lead compound.

Comparative Biological Data (Representative Case Study)

To demonstrate the biological impact, we compare data derived from standard SAR campaigns on Pyrazine-based Kinase Inhibitors (e.g., targeting CHK1 or ERK pathways).[1]

Experimental Context:

  • Compound A: 2-amino-5-arylpyrazine

  • Compound B: 2-(piperidin-1-yl)-5-arylpyrazine

MetricCompound A (Amino)Compound B (Piperidinyl)Interpretation
Enzymatic IC50 12 nM45 nMThe amino group forms a critical H-bond. Losing it (Compound B) slightly reduces intrinsic affinity.
Cellular EC50 850 nM120 nMCritical Flip: Despite lower enzyme affinity, the piperidine improves membrane permeability, resulting in 7x better cellular potency.[1]
Solubility (pH 7.4) 15 µM120 µMThe basic nitrogen of piperidine protonates, drastically improving aqueous solubility.[1]
LogD 1.22.8Piperidine adds lipophilicity, moving the compound into an optimal CNS/Cell-penetrant range.
hERG Inhibition > 30 µM4.5 µMRisk: Basic lipophilic amines (piperidines) often bind the hERG channel.[1] Requires counter-screening.

Experimental Protocols

Reliable data requires rigorous, self-validating protocols. Below are the standard methodologies for synthesizing and testing these derivatives.

A. Synthesis: Displacement (Amino to Piperidinyl transition)[1]

The transition is rarely direct. Usually, a chloropyrazine intermediate is used.

  • Starting Material: 2,6-dichloropyrazine.

  • Reaction: Dissolve 2,6-dichloropyrazine (1.0 eq) in dry DMF.

  • Nucleophile: Add Piperidine (1.2 eq) and

    
     (2.0 eq).
    
  • Condition: Heat to 80°C for 4 hours. Note: The electron-deficient pyrazine ring facilitates Nucleophilic Aromatic Substitution (

    
    ).
    
  • Work-up: Dilute with water, extract with EtOAc. The piperidinyl product is more lipophilic than the amino-analog, aiding separation.

B. Biological Assay: ADP-Glo™ Kinase Assay (Promega)[1]

This assay quantifies the biological activity (IC50) of the derivatives.[2][3][4]

  • Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by Ultra-Glo™ Luciferase.[1]

  • Validation Step: A "No-Enzyme" control is mandatory to rule out false positives from compound autofluorescence (common with conjugated pyrazines).

  • Protocol:

    • Prepare 1x Kinase Buffer (Tris-HCl pH 7.5,

      
      , BSA).[1]
      
    • Incubate Kinase (e.g., 5 ng/well) + Substrate + Test Compound (Amino vs. Piperidinyl variants) for 60 min at RT.

    • Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Light).[1] Incubate 30 min.

    • Read Luminescence.

Workflow Visualization: From Synthesis to Data

Workflow Start Start: 2-Chloropyrazine Step1 Synthesis (SNAr) + Piperidine / + NH3 Start->Step1 Step2 Purification (Flash Chromatography) Step1->Step2 Assay1 Enzymatic Assay (ADP-Glo) Step2->Assay1 Determine IC50 Assay2 Cellular Assay (MTS/Viability) Assay1->Assay2 If IC50 < 100nM Decision Select Lead Based on Selectivity/ADME Assay2->Decision

Figure 2: Experimental workflow for the comparative evaluation of pyrazine derivatives.

References

  • Furet, P., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.[5] Bioorganic & Medicinal Chemistry Letters.[5][6]

  • Lombardo, L. J., et al. (2004).[1] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.[7] (Note: Illustrates the "Amino to Piperazinyl/Piperidinyl" solubility strategy in similar heteroaromatics).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[7] (Authoritative text on amine vs. cyclic amine physicochemical properties).

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

Sources

Comparative

Comparative Guide: Crystal Structure Analysis of 3-Substituted Pyrazine-2-Carboxylic Acids

Part 1: Executive Summary & Strategic Rationale In the realm of medicinal chemistry—specifically anti-tuberculosis (anti-TB) drug design—the pyrazine core is a non-negotiable scaffold. However, the 3-position substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the realm of medicinal chemistry—specifically anti-tuberculosis (anti-TB) drug design—the pyrazine core is a non-negotiable scaffold. However, the 3-position substituent on pyrazine-2-carboxylic acid (PZA) acts as the critical "tuning knob" for solid-state performance.

This guide moves beyond basic characterization to compare the supramolecular performance of 3-substituted derivatives. We analyze how specific functional groups (Amino vs. Chloro vs. Unsubstituted) dictate crystal packing efficiency, solubility profiles, and ligand stability.

The Core Thesis: The "performance" of these molecules in solid-state development is governed by the competition between Intramolecular Hydrogen Bonds (IMHBs) and Intermolecular Synthons .

  • 3-Aminopyrazine-2-carboxylic acid (3-APZA): The "Gold Standard" for conformational locking. It forms a robust IMHB that mimics a pseudo-ring, enhancing lipophilicity and stacking density.

  • 3-Chloropyrazine-2-carboxylic acid (3-CPZA): The "Steric Disruptor." Lacks the donor capability for IMHB, leading to twisted conformations and altered solubility profiles useful for intermediate processing.

Part 2: Comparative Structural Analysis

The Stabilizing Force: 3-Aminopyrazine-2-carboxylic Acid (3-APZA)

Performance Metric: Conformational Rigidity & Stacking Efficiency

The crystal structure of 3-APZA is dominated by a specific electronic effect that drug developers must exploit: the Resonance-Assisted Hydrogen Bond (RAHB) .

  • Intramolecular Locking: The 3-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid (N-H...O). This forms a planar, 6-membered pseudo-ring.

    • Impact: This "locks" the molecule into a planar conformation, reducing the entropic penalty upon binding to biological targets (e.g., ribosomal proteins or fatty acid synthases).

  • Pi-Stacking Performance: Because the molecule is locked planar, it stacks efficiently along the crystallographic a-axis.

    • Experimental Data: Inter-planar spacing of 3.324 Å indicates strong

      
      -
      
      
      
      interactions, contributing to a high crystal density (
      
      
      ), which correlates with high thermal stability.
The Steric Variant: 3-Chloropyrazine-2-carboxylic Acid (3-CPZA)

Performance Metric: Reactivity & Solvation

Unlike the amino variant, the 3-chloro derivative cannot form a stabilizing intramolecular hydrogen bond (Cl is a poor donor).

  • Conformational Flux: Without the IMHB lock, the carboxylic acid group has greater rotational freedom. In the solid state, this often results in the carboxyl group twisting out of the pyrazine plane to relieve steric repulsion between the Chlorine lone pairs and the Carbonyl oxygen.

  • Solubility Implications: The absence of the IMHB exposes both the carboxyl and the pyrazine nitrogens to solvent interactions. Consequently, 3-CPZA derivatives often exhibit distinct solubility profiles compared to the "self-satisfied" 3-APZA, making them more sensitive to solvent choice during crystallization.

Data Summary Table: Physicochemical & Structural Metrics
Feature3-Amino (3-APZA) 3-Chloro (3-CPZA) Parent (PZA)
Dominant Interaction Intramolecular H-Bond (N-H...O)Steric Repulsion (Cl...O)Intermolecular H-Bond (COOH dimer)
Conformation Planar (Locked) Twisted (Likely)Planar (Flexible)
Stacking Distance 3.324 Å (Strong

-

)
>3.4 Å (Weak/Slipped)~3.4-3.5 Å
Crystal Density High (

)
MediumMedium (

)
Lipophilicity (LogP) Higher (Polar groups "hidden")MediumLower (Polar groups exposed)
Dev. Utility Final Drug Scaffold (Stable)Intermediate (Reactive)Starting Material

Part 3: Experimental Protocols

To ensure reproducibility, we utilize a Self-Validating Crystallization Workflow . This protocol is designed to differentiate between polymorphs and solvates, particularly for the 3-amino variant which can form hydrates.

Protocol A: Synthesis & Purification (The "Clean" Feedstock)

Before crystallization, the chemical purity must be established to prevent impurity-driven nucleation.

  • Starting Material: Methyl 3-aminopyrazine-2-carboxylate.[1][2]

  • Hydrolysis: Dissolve ester in MeOH/Water (3:1). Add 1.1 eq NaOH. Reflux 2h.

  • pH Adjustment (Critical Step): Cool to

    
    . Acidify slowly with 1M HCl to pH 3.0.
    
    • Why? The isoelectric point is crucial here. Dropping pH too fast traps impurities.

  • Isolation: Filter the precipitate. Wash with ice-cold water. Dry at

    
     under vacuum.
    
Protocol B: Controlled Crystallization (Slow Evaporation)

Target: Single crystals suitable for XRD.

  • Solvent Selection: Prepare a 1:1 mixture of Ethanol:Water .

    • Reasoning: 3-APZA is sparingly soluble in pure ethanol but soluble in water. The mixture allows for controlled supersaturation.

  • Dissolution: Suspend 50 mg of purified acid in 10 mL solvent. Heat to

    
     until clear.
    
  • Filtration: Filter hot through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
    • Validation: Ensures no dust particles act as heteronuclei.

  • Growth: Cover vial with Parafilm. Pierce 3-5 small holes. Store at

    
     in a vibration-free zone.
    
  • Harvest: Plate-like crystals (usually yellow/orange) appear within 48-72 hours.

Protocol C: Hydrothermal Growth (For Metal Complexes)

If generating MOFs or coordination polymers (e.g., with Sn or Mg).

  • Mix: Ligand (3-APZA) + Metal Salt (

    
     or 
    
    
    
    ) in water.
  • Autoclave: Seal in a Teflon-lined stainless steel autoclave.

  • Cycle: Heat to

    
     for 72h. Cool at 
    
    
    
    .
    • Result: This method favors the thermodynamic product, often yielding denser packing modes.

Part 4: Visualization of Structural Logic

The following diagrams illustrate the workflow and the supramolecular logic governing the crystal assembly.

Diagram 1: Crystallization & Validation Workflow

CrystallizationWorkflow Start Crude 3-Substituted Pyrazine Acid Purify Acid-Base Purification (pH 3.0) Start->Purify Remove Isomers Solvent Solvent Selection (EtOH/H2O vs Hydrothermal) Purify->Solvent Pure Solid Nucleation Nucleation (Slow Evaporation) Solvent->Nucleation Supersaturation Harvest Crystal Harvest Nucleation->Harvest 48-72h Validation Validation: SC-XRD & FTIR Harvest->Validation Check Polymorphs

Caption: Step-by-step workflow ensuring high-fidelity crystals for structural analysis.

Diagram 2: Supramolecular Synthon Logic

This diagram explains why the 3-Amino derivative outperforms others in stability.

SynthonLogic Substituent 3-Position Substituent Amino Amino (-NH2) Donor Substituent->Amino Chloro Chloro (-Cl) Acceptor/Steric Substituent->Chloro IMHB Intramolecular H-Bond (Locking Effect) Amino->IMHB Forms N-H...O Steric Steric Repulsion (Twisting Effect) Chloro->Steric Cl...O Repulsion Planar Planar Conformation (High Density Stacking) IMHB->Planar Rigidifies Twisted Non-Planar Conformation (Solvent Exposed) Steric->Twisted Distorts

Caption: Mechanistic pathway showing how substituents drive conformational locking vs. twisting.

Part 5: References

  • Dobson, A. J., & Gerkin, R. E. (1996). 3-Aminopyrazine-2-carboxylic Acid.[2][3][4] Acta Crystallographica Section C. [Link][3]

  • Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules.[1][2][3][4][5][6][7][8][9] [Link]

  • Wang, X., et al. (2018). Packing polymorphism in 3-amino-2-pyrazinecarboxylate based tin(II) complexes.[6] New Journal of Chemistry.[6] [Link]

  • Semelkova, L., et al. Structures of previously reported chloropyrazine-2-carboxamide derivatives.[10] ResearchGate.[10] [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Accurate Melting Point Determination of Novel Pharmaceutical Compounds: A Case Study of 3-(Piperidin-1-yl)pyrazine-2-carboxylic Acid

In the landscape of drug discovery and development, the precise characterization of new chemical entities (NCEs) is a cornerstone of robust science. Among the fundamental physicochemical properties, the melting point sta...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of new chemical entities (NCEs) is a cornerstone of robust science. Among the fundamental physicochemical properties, the melting point stands out as a critical first indicator of a compound's purity and identity. This guide provides an in-depth comparison of prevalent analytical techniques for melting point determination, framed through the lens of a hypothetical novel compound: 3-(piperidin-1-yl)pyrazine-2-carboxylic acid. As this is a newly synthesized molecule, no established melting point data exists. We will, therefore, explore the methodologies a researcher would employ to accurately determine this crucial parameter.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the rationale behind experimental choices, ensuring a self-validating approach to data generation.

The Criticality of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Consequently, melting point determination serves several key purposes in the pharmaceutical industry:

  • Purity Assessment: A sharp melting range is a strong indicator of a compound's high purity[1].

  • Identity Verification: The melting point is a characteristic physical constant that can be used to confirm the identity of a known compound[1][2].

  • Characterization of New Compounds: For novel molecules like 3-(piperidin-1-yl)pyrazine-2-carboxylic acid, the melting point is a fundamental piece of characterization data.

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a compound will exhibit different melting points.

Comparative Analysis of Melting Point Determination Techniques

The selection of an appropriate method for melting point determination depends on factors such as the amount of sample available, the required accuracy, and the need for additional thermal information. Here, we compare three widely used techniques: the Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM).

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Principle Visual observation of the phase transition of a sample heated in a capillary tube.Measures the difference in heat flow between the sample and a reference as a function of temperature.Direct visual observation of the sample with a microscope as it is heated or cooled on a controlled stage.[3]
Sample Amount 2-5 mg1-10 mg< 1 mg (single crystals can be used)
Data Output Melting range (onset of melting to the clear point).Thermogram showing heat flow vs. temperature, providing melting point (onset, peak), and enthalpy of fusion (ΔHfus).Real-time images and videos of the melting process, allowing for the observation of changes in crystal morphology.[3][4]
Accuracy Good, but operator-dependent.High, quantitative. Considered the gold standard for thermal analysis.[5]High, provides visual confirmation of thermal events.[6]
Throughput Can be high with automated systems.Moderate, depends on the heating/cooling program.Lower, typically one sample at a time.
Key Advantages Simple, cost-effective, widely available.[2][7]Highly accurate, quantitative (provides enthalpy), can detect other thermal events (e.g., polymorphism, decomposition).[5]Requires very small sample amounts, provides visual information about the melting process, useful for studying polymorphism and other solid-state transformations.[3][5][6]
Limitations Subjective, provides limited information beyond the melting range.More expensive instrumentation, requires careful sample preparation.Can be less quantitative for enthalpy compared to DSC, potential for sublimation to interfere with observation.

Experimental Protocols

Capillary Method (USP <741> Class Ia)

This is the most traditional and widely used method for determining the melting point of a chemical substance.[2][7]

Rationale: The method relies on the principle that a pure crystalline solid will have a sharp, well-defined melting point. The visual observation of the transition from solid to liquid within a packed capillary tube provides a melting range. A narrow range (typically < 1°C) is indicative of high purity.

dot

Caption: Workflow for Melting Point Determination by DSC.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 3-(piperidin-1-yl)pyrazine-2-carboxylic acid into a small aluminum or sapphire DSC pan.

  • Pan Sealing: Hermetically seal the pan with a lid to ensure that the melting process occurs in a closed system, preventing any loss of material due to sublimation.

  • Instrument Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's auto-sampler or measurement cell.

  • Temperature Program: A typical DSC experiment involves an initial equilibration period, followed by heating the sample at a constant rate (e.g., 10°C/min) through its melting transition.

  • Data Acquisition and Analysis: The instrument software records the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram is analyzed to determine the extrapolated onset temperature of the melting endotherm, which is taken as the melting point. The area of the peak is integrated to determine the enthalpy of fusion.

Hot Stage Microscopy (HSM)

HSM combines the visual observation of the capillary method with the precise temperature control of thermal analysis instruments. [8] Rationale: By allowing direct observation of a sample as it is heated, HSM provides invaluable qualitative information that can complement quantitative data from DSC. [3][5]It is particularly useful for identifying polymorphic transformations, desolvation events, and the exact nature of the melting process, which might be ambiguous from DSC data alone. [6] dot

Sources

Safety & Regulatory Compliance

Safety

Authoritative Guide: Proper Disposal of 3-(Piperidin-1-yl)pyrazine-2-carboxylic Acid

[1] Executive Summary & Chemical Identity[2] Effective chemical waste management is not merely a regulatory requirement; it is a critical component of experimental integrity and environmental stewardship.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity[2]

Effective chemical waste management is not merely a regulatory requirement; it is a critical component of experimental integrity and environmental stewardship.[1][2] This guide provides a validated, step-by-step protocol for the disposal of 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid , a common intermediate in medicinal chemistry (often used in the synthesis of kinase inhibitors).[3]

The protocol below is designed to neutralize the specific risks associated with amphoteric nitrogen heterocycles, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and OSHA laboratory safety guidelines.

Chemical Profile
ParameterDetail
Chemical Name 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid
CAS Number 342425-61-0
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
Physical State Solid (typically off-white powder)
Acidity/Basicity Amphoteric (contains acidic -COOH and basic piperidine/pyrazine N)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[3][4][5][6][7][8][9][10] 2A (H319), STOT SE 3 (H335)

Hazard Assessment: The "Why" Behind the Protocol

Before initiating disposal, one must understand the chemical behavior that dictates the safety measures.

  • Amphoteric Nature: This molecule contains both a carboxylic acid and a basic piperidine ring. In waste streams, it can act as a buffer or react exothermically if mixed indiscriminately with concentrated strong acids or bases. Segregation is critical.

  • Nitrogen Content: High nitrogen content implies that incineration (the preferred destruction method) may generate nitrogen oxides (NOx). Professional waste handlers must be informed of this composition to adjust incinerator scrubbers accordingly.

  • Reactivity: The piperidine moiety is a secondary amine derivative (though tertiary in this structure), which can be susceptible to oxidation. Keep away from strong oxidizers (e.g., permanganates, peroxides) in the waste stream to prevent fire hazards.

Decision Matrix: Disposal Workflows

The disposal route depends entirely on the physical state of the waste. Use the logic flow below to determine the correct procedure.

Visualization: Disposal Decision Tree

Disposal_Decision_Tree Start Identify Waste State IsSolid Is it a Solid? Start->IsSolid IsLiquid Is it a Liquid? Start->IsLiquid SolidType Pure Compound or Contaminated Debris? IsSolid->SolidType SolventType Identify Solvent Base IsLiquid->SolventType SolidContainer Container: Wide-mouth HDPE Jar SolidType->SolidContainer SolidLabel Label: 'Hazardous Waste: Solid, Irritant, Organic' SolidContainer->SolidLabel Organic Organic Solvent (e.g., DMSO, DCM) SolventType->Organic Aqueous Aqueous Solution SolventType->Aqueous OrgContainer Container: Solvent Waste Carboy (Halogenated vs Non) Organic->OrgContainer AqCheck Check pH Aqueous->AqCheck AqContainer Container: Aqueous Waste Carboy AqCheck->AqContainer

Figure 1: Decision matrix for determining the appropriate waste stream based on physical state and solvent composition.[3]

Detailed Operational Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Objective: Isolate the solid to prevent dust generation and inhalation exposure.

  • PPE Requirement: Nitrile gloves, safety glasses with side shields, and a lab coat.[4] If handling >10g, use a dust mask (N95) or work inside a fume hood.

  • Container Selection: Use a clear, wide-mouth High-Density Polyethylene (HDPE) jar.[3] Glass is acceptable but less preferred due to breakage risk.

  • Transfer:

    • Place the original vial directly into the waste jar if small.

    • If loose powder, transfer carefully inside a fume hood to avoid aerosolization.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[3][11]

    • Constituents: Write "3-(Piperidin-1-yl)pyrazine-2-carboxylic acid."

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent incompatible chemical reactions within the waste carboy.

  • Characterize the Matrix:

    • If in Organic Solvent (DCM, Ethyl Acetate, Methanol): Pour into the "Organic Solvents" carboy.

      • Crucial Check: If the solvent is halogenated (e.g., DCM), use the Halogenated Waste stream. If non-halogenated (e.g., MeOH), use the Non-Halogenated stream.

    • If in Aqueous Buffer:

      • Measure pH.[4] If pH < 2 or > 12.5, neutralize to pH 5–9 before disposal if your facility permits elementary neutralization.

      • Pour into "Aqueous Waste" carboy.

  • Rinsing: Triple-rinse the reaction vessel with the compatible solvent. Add rinsate to the same waste container. Do not pour rinsate down the sink.

Scenario C: Contaminated Consumables (Gloves, Weigh Boats)[1]
  • Gross Contamination: If a weigh boat has visible powder residue, place it in a sealed clear plastic bag (Ziploc type) before throwing it into the solid hazardous waste bin.

  • Trace Contamination: Gloves and paper towels with no visible residue can typically be disposed of in standard laboratory trash (verify with your specific institution's EHS policy, as some require all chemical-contact items to be treated as hazardous).

Emergency Response: Spills & Exposure[1][10][12][13]

In the event of an accidental release, immediate action minimizes health risks.[12][13]

Incident TypeImmediate ActionDecontamination
Minor Solid Spill (<5g)Cover with wet paper towels to prevent dust.[3]Wipe up with damp towels; dispose of as solid hazardous waste. Clean area with soap/water.[4][7][8][9][10][12][13]
Skin Contact Brush off dry powder gently.Flush with water for 15 minutes. Consult SDS (Section 4).
Eye Contact Do not rub eyes.[8]Flush at eyewash station for 15 minutes.[8] Seek medical attention immediately.
Visualization: Segregation & Compatibility Logic

Segregation_Logic Chemical 3-(Piperidin-1-yl) pyrazine-2-carboxylic acid Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Chemical->Oxidizers DO NOT MIX Acids Strong Acids (Sulfuric, HCl) Chemical->Acids CAUTION Bases Strong Bases (NaOH, KOH) Chemical->Bases CAUTION Safe SAFE STORAGE Organic/Solid Waste Stream Chemical->Safe Segregate Fire RISK: Fire/Explosion (Amine Oxidation) Oxidizers->Fire Heat RISK: Heat Generation (Neutralization) Acids->Heat Bases->Heat

Figure 2: Chemical compatibility map highlighting the risks of mixing the target compound with oxidizers or strong pH agents.[3]

Regulatory Compliance & Final Disposition

US EPA (RCRA) Classification

While 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid is not explicitly P-listed or U-listed, it falls under the "Characteristic" waste definition if mixed with ignitable solvents (D001).[3] As a pure substance, it is regulated as a Non-RCRA Regulated Hazardous Waste in many jurisdictions, but best practice dictates treating it as Toxic/Irritant Chemical Waste .

Final Destruction Method

The ultimate fate of this waste stream, once collected by a licensed vendor (e.g., Clean Harbors, Veolia), is High-Temperature Incineration .

  • Why? The high nitrogen content requires thermal oxidation to break down the heterocyclic rings completely.

  • Verification: Ensure your waste manifest lists "Incineration" as the disposal method code (e.g., H040 or H132 depending on vendor codes).

References

  • PubChem. (n.d.). Compound Summary: 3-(Piperidin-1-yl)pyrazine-2-carboxylic acid (CID 1146785). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.